molecular formula C15H14N4O5 B13044238 1,3-Bis(4-methyl-3-nitrophenyl)urea

1,3-Bis(4-methyl-3-nitrophenyl)urea

Número de catálogo: B13044238
Peso molecular: 330.30 g/mol
Clave InChI: ACFLEQFZWCEQTM-UHFFFAOYSA-N
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Descripción

1,3-Bis(4-methyl-3-nitrophenyl)urea, with CAS number 855699-79-5, is a symmetrical urea derivative of interest in chemical and pharmaceutical research . This compound has a molecular formula of C 15 H 14 N 4 O 5 and a molecular weight of 330.30 g/mol . Symmetrical bis(nitrophenyl)urea compounds serve as key precursors in coordination chemistry. Research on analogous structures shows that such ligands can coordinate with various metal ions (e.g., Zn, Cu, Co, Ni) to form dinuclear metal complexes . These complexes have demonstrated significant enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro, with zinc complexes showing particularly promising results . The nitro group on the phenyl ring is ambidentate, allowing it to bind to metal centers in different modes (e.g., via nitrogen or oxygen), which is a major point of interest for developing compounds with potential pharmaceutical applications . Please handle this product with care. It carries the following GHS warning signals: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

Fórmula molecular

C15H14N4O5

Peso molecular

330.30 g/mol

Nombre IUPAC

1,3-bis(4-methyl-3-nitrophenyl)urea

InChI

InChI=1S/C15H14N4O5/c1-9-3-5-11(7-13(9)18(21)22)16-15(20)17-12-6-4-10(2)14(8-12)19(23)24/h3-8H,1-2H3,(H2,16,17,20)

Clave InChI

ACFLEQFZWCEQTM-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

Rational Design, Synthesis, and Physicochemical Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery and advanced materials science, the diaryl urea motif stands out as a highly privileged structural scaffold. As an application scientist specializing in synthetic methodologies and structural characterization, I frequently leverage symmetrical diaryl ureas for their predictable hydrogen-bonding networks and robust chemical stability.

This technical guide provides an in-depth analysis of 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5). By deconstructing its physicochemical properties, elucidating its pharmacological relevance, and detailing a self-validating synthetic protocol, this whitepaper serves as a comprehensive blueprint for researchers looking to synthesize or incorporate this compound into broader discovery pipelines.

Physicochemical and Structural Architecture

The structural integrity of 1,3-Bis(4-methyl-3-nitrophenyl)urea is defined by its central urea moiety flanked by two electron-deficient 4-methyl-3-nitrophenyl rings [1]. The presence of the electron-withdrawing nitro (-NO₂) groups at the meta positions relative to the urea core significantly increases the acidity of the urea -NH protons. This electronic effect enhances the molecule's capacity to act as a potent hydrogen-bond donor, a critical feature for target binding in biological systems or for supramolecular assembly in materials science.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name 1,3-Bis(4-methyl-3-nitrophenyl)ureaSymmetrical diaryl urea scaffold.
CAS Registry Number 855699-79-5Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₅H₁₄N₄O₅Indicates a high degree of heteroatom functionalization.
Molecular Weight 330.30 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area ~134.7 Ų (Calculated)High polarity driven by nitro and urea groups; suggests low BBB permeability.
Hydrogen Bond Donors 2Crucial for interacting with kinase hinge regions or αC-helices.
Hydrogen Bond Acceptors 5Facilitates complexation and solubility interactions.

Pharmacological Relevance: The Diaryl Urea Pharmacophore

Diaryl ureas are the structural backbone of several FDA-approved multi-kinase inhibitors, including Sorafenib and Regorafenib [2]. These compounds function primarily as Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation of the kinase domain [3].

The diaryl urea core is uniquely suited for this because it acts as a bidentate hydrogen-bonding module. The urea -NH groups donate hydrogen bonds to a conserved glutamate residue in the αC-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif. The flanking 4-methyl-3-nitrophenyl groups can be strategically utilized to occupy the adjacent allosteric hydrophobic pocket exposed during the DFG-out shift.

BindingMode Urea Diaryl Urea Core (H-bond Donor/Acceptor) Glu Conserved αC-Glutamate (H-bond Acceptor) Urea->Glu NH Donates H-bond Asp DFG-Aspartate Backbone (H-bond Donor) Urea->Asp C=O Accepts H-bond Aryl1 Aryl Ring 1 (Hinge Binder Linker) Urea->Aryl1 Aryl2 Aryl Ring 2 (Hydrophobic Tail) Urea->Aryl2 Hydrophobic Hydrophobic Pocket (DFG-out conformation) Aryl2->Hydrophobic π-π / Hydrophobic Interactions

Caption: Diaryl urea pharmacophore binding interactions in Type II kinase inhibitors.

Mechanistic Synthesis Workflow

Historically, the synthesis of symmetrical diaryl ureas relied on the use of highly toxic phosgene gas. In modern application laboratories, we prioritize safety without compromising yield by utilizing triphosgene (bis(trichloromethyl) carbonate) as a solid, bench-stable surrogate [4].

The reaction proceeds via the in situ generation of an isocyanate intermediate. One equivalent of 4-methyl-3-nitroaniline reacts with the phosgene equivalent to form 4-methyl-3-nitrophenyl isocyanate. A second equivalent of the aniline then acts as a nucleophile, attacking the highly electrophilic isocyanate carbon to yield the symmetrical urea.

Synthesis Aniline 4-Methyl-3-nitroaniline (2 equivalents) Isocyanate Intermediate: 4-Methyl-3-nitrophenyl isocyanate Aniline->Isocyanate Base (e.g., Et3N) 0°C to RT Product 1,3-Bis(4-methyl-3-nitrophenyl)urea (Target Compound) Aniline->Product Nucleophilic Attack (2nd Equivalent) Triphosgene Triphosgene (0.35 equivalents) Triphosgene->Isocyanate Phosgene Generation Isocyanate->Product + 2nd eq. Aniline RT to 60°C

Caption: Synthesis workflow of 1,3-Bis(4-methyl-3-nitrophenyl)urea via triphosgene.

Protocol: Self-Validating Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Causality & Design Rationale: Symmetrical diaryl ureas exhibit profound insolubility in standard non-polar organic solvents due to highly ordered intermolecular hydrogen bonding. We leverage this physical property in the isolation step, allowing for purification via simple filtration rather than resource-intensive column chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 equivalents of 4-methyl-3-nitroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of triethylamine (Et₃N).

    • Causality: Et₃N is not merely added to neutralize the HCl byproduct; it actively prevents the protonation of the aniline precursor. Protonated aniline loses its nucleophilicity, which would stall the reaction at the isocyanate intermediate.

  • Activation (Thermal Control): Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of 0.35 equivalents of triphosgene dissolved in DCM.

    • Causality: Isocyanate formation is highly exothermic. Strict thermal control at 0 °C prevents the formation of carbodiimides or other thermal degradation side-products.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. As the symmetrical urea forms, it will begin to precipitate out of the DCM solution as a fine solid.

  • In-Process Control (Self-Validation Step): Remove a 10 µL aliquot of the suspension, dissolve in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. The system is validated to proceed to isolation only when the peak corresponding to the starting aniline (m/z 153.1) is <2% relative to the product peak (m/z 331.1).

  • Isolation: Filter the precipitated product under vacuum. Wash the filter cake sequentially with cold DCM (to remove unreacted isocyanate/aniline) and cold water (to remove triethylamine hydrochloride salts). Dry under high vacuum at 50 °C to yield the pure product.

Analytical Characterization Standards

To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz): The urea -NH protons are the critical diagnostic markers. Due to the electron-withdrawing nature of the nitro groups, these protons are heavily deshielded and will appear far downfield (typically between 8.80 – 9.50 ppm) as a sharp singlet integrating to 2H. The disappearance of the broad primary amine signal (~5.5 ppm) from the starting material confirms complete conversion. The aryl methyl groups will appear as a singlet near 2.40 ppm.

  • LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 331.1, corresponding to the exact mass of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

References

  • BLD Pharm Product Catalog - 855699-79-5 | 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA. BLD Pharm. 1

  • Diarylureas as Antitumor Agents - MDPI Molecules. 2

  • Diaryl Urea: A Privileged Structure in Anticancer Agents - Current Medicinal Chemistry, Bentham Science Publishers. 3

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine - Journal of Chemical Research, Semantic Scholar. 4

Sources

A Guide to the Structural Elucidation of 1,3-Bis(4-methyl-3-nitrophenyl)urea: A Hypothetical Crystallographic and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of the novel compound 1,3-Bis(4-methyl-3-nitrophenyl)urea. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines a robust, field-proven methodology for its determination using single-crystal X-ray diffraction. By drawing upon established protocols for analogous urea derivatives, this guide offers a complete workflow, from strategic synthesis to the intricate details of data interpretation. It is designed to equip researchers in medicinal chemistry and materials science with the necessary tools to fully characterize this and similar molecules, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of Urea Derivatives and Structural Precision

Urea derivatives represent a cornerstone in medicinal chemistry, with their unique hydrogen bonding capabilities making them privileged scaffolds in drug design.[1] The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with biological targets, leading to a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, is paramount. It reveals the molecule's conformation, dictates its intermolecular interactions, and ultimately influences its physicochemical properties such as solubility, stability, and bioavailability.

The title compound, 1,3-Bis(4-methyl-3-nitrophenyl)urea, is of particular interest due to the presence of nitro and methyl groups on the phenyl rings. These substituents can significantly impact the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, such as hydrogen bonds and π-π stacking. A thorough understanding of its crystal structure is therefore a critical first step in elucidating its structure-activity relationship (SAR) and potential as a therapeutic agent.

Synthesis and Crystallization: A Strategic Approach

The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry.[1][2] A reliable method for preparing 1,3-Bis(4-methyl-3-nitrophenyl)urea would involve the reaction of 4-methyl-3-nitroaniline with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate, which then reacts with another molecule of the aniline to yield the target urea.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (2.0 equivalents) in anhydrous toluene.

  • Isocyanate Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous toluene via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis. The choice of solvent is crucial and often determined empirically.

Experimental Protocol: Crystallization
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Selection: Carefully select a well-formed, defect-free single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement
  • Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic coordinates, and displacement parameters of the model against the experimental diffraction data using full-matrix least-squares methods.

  • Validation: Validate the final crystal structure using tools like checkCIF to ensure its quality and consistency.[3]

Interpretation of Crystallographic Data: A Hypothetical Analysis

In the absence of experimental data for 1,3-Bis(4-methyl-3-nitrophenyl)urea, we can predict some of its likely structural features based on known structures of similar diaryl ureas.[4][5]

Molecular Conformation

The molecule is expected to adopt a largely planar conformation, although the phenyl rings may be twisted relative to the central urea plane to minimize steric hindrance between the ortho-nitro and methyl groups and the urea N-H protons. The dihedral angle between the two phenyl rings will be a key parameter in describing the overall molecular shape.

Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the oxygen atoms of the nitro groups are potential hydrogen bond acceptors. The formation of a classic "urea tape" motif, involving N-H···O=C hydrogen bonds, is a strong possibility.[4] Additionally, weaker C-H···O interactions and potential π-π stacking between the aromatic rings may further stabilize the crystal structure.

Table 1: Hypothetical Crystallographic Data for 1,3-Bis(4-methyl-3-nitrophenyl)urea

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or PbcaDefines the symmetry elements within the unit cell.
a (Å)10-15Unit cell dimension.
b (Å)5-10Unit cell dimension.
c (Å)15-20Unit cell dimension.
α, β, γ (°)α=γ=90, β>90 (Monoclinic)Angles of the unit cell.
Volume (ų)1500-2000Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualization of Key Concepts

Visual representations are crucial for understanding complex structural information and experimental workflows. The following diagrams, generated using Graphviz, illustrate the molecular structure, the experimental process, and potential intermolecular interactions.

Figure 1: 2D representation of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Data Interpretation StructureRefinement->Analysis Validation CIF Validation Analysis->Validation Hydrogen_Bonding mol1 N-H C=O ... N-H mol2 N-H C=O ... N-H mol1:n1->mol2:c1 N-H···O=C mol2:n2->mol1:c1 N-H···O=C mol3 N-H C=O ... N-H mol4 N-H C=O ... N-H mol3:n1->mol4:c1 N-H···O=C mol4:n2->mol3:c1 N-H···O=C

Figure 3: Potential "urea tape" hydrogen bonding motif.

Conclusion

While the definitive crystal structure of 1,3-Bis(4-methyl-3-nitrophenyl)urea remains to be determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on established methodologies for this class of compounds. The insights into the expected structural features and intermolecular interactions, drawn from analogous molecules, offer a solid foundation for future experimental work. The determination of this crystal structure will undoubtedly provide invaluable information for medicinal chemists and materials scientists, paving the way for the rational design of new therapeutic agents and functional materials.

References

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. (2021, November 21). Biointerface Research in Applied Chemistry.
  • Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef - Rsc.org. (n.d.).
  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]

  • 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA - gsrs. (n.d.).
  • A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon | Request PDF - ResearchG
  • Synthesis of N,N'-bis(4-nitrophenyl)-urea - PrepChem.com. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II)
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea - PMC. (n.d.).
  • Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea - DergiPark. (n.d.).
  • 1,3-Bis(3-nitrophenyl)urea | C13H10N4O5 | CID 237811 - PubChem. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Urea Metal-organic Frameworks for Nitro-substituted Compounds Sensing - AIR Unimi. (n.d.).
  • WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google P
  • Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry. (2023, March 31).
  • 1,3-diethyl-1,3-bis(4-nitrophenyl)urea - PubChemLite. (n.d.).
  • (PDF) Synthesis, X-ray structure and N-H...O interactions in 1,3-diphenyl-urea. (n.d.).
  • 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | SIELC Technologies. (2018, May 17).
  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - MDPI. (2023, April 2).
  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea | C13H12N4O3 | CID 129881673 - PubChem. (n.d.).
  • (PDF) 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)
  • N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea - PubChem. (n.d.).

Sources

Thermal Stability and Melting Point Analysis of 1,3-Bis(4-methyl-3-nitrophenyl)urea: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal characterization of complex diarylureas, such as 1,3-bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5), presents a unique analytical challenge. Due to the inherent lability of the urea linkage at elevated temperatures, these compounds frequently undergo thermal decomposition coincident with, or immediately following, their melting transition. This whitepaper establishes a self-validating, orthogonal analytical framework to accurately deconvolute the melting point ( Tm​ ) from the decomposition onset ( Td​ ) of 1,3-bis(4-methyl-3-nitrophenyl)urea, ensuring high-fidelity data for downstream drug formulation and materials science applications.

Mechanistic Grounding: Solid-State Chemistry & Thermal Degradation

Crystal Lattice Energy and Hydrogen Bonding

The thermal stability of 1,3-bis(4-methyl-3-nitrophenyl)urea is governed by the delicate balance between its intermolecular hydrogen-bonding network and the chemical stability of the N,N'-diarylurea linkage. In the solid state, standard diarylureas typically assemble into robust α -networks (urea tape structures). However, the introduction of nitro groups fundamentally alters this architecture. According to Etter’s rules of hydrogen bonding, the strong N-H proton donors in the urea moiety may bypass standard urea-urea interactions to form nonurea tape structures sustained by strong urea···nitro synthons (1)[1]. This specific crystalline packing significantly elevates the lattice energy, pushing the melting point well above 200 °C.

The Paradox of Thermal Dissociation

While the crystal lattice is highly stable, the N,N'-diarylurea linkage itself becomes highly susceptible to cleavage as thermal energy approaches the lattice disruption threshold. The primary thermal degradation pathway involves the dissociation of the urea bond into 4-methyl-3-nitrophenyl isocyanate and 4-methyl-3-nitroaniline (2)[2]. This dissociation is often competitive with the phase transition itself, meaning the compound decomposes as it melts. Furthermore, depending on the microenvironment, degradation of such urea linkages can also proceed via nucleophilic substitution (3)[3].

G A 1,3-Bis(4-methyl-3-nitrophenyl)urea B Thermal Energy (Heat) A->B C Lattice Disruption (Melting) B->C D Nucleophilic Substitution / Dissociation C->D E 4-Methyl-3-nitrophenyl isocyanate D->E F 4-Methyl-3-nitroaniline D->F

Thermal degradation pathway of 1,3-Bis(4-methyl-3-nitrophenyl)urea via isocyanate dissociation.

Self-Validating Analytical Workflows

A self-validating analytical system requires orthogonal techniques to confirm findings. Relying solely on Differential Scanning Calorimetry (DSC) for a compound that decomposes upon melting will yield an artificially broadened or shifted endotherm, leading to inaccurate Tm​ reporting. Therefore, our protocol mandates a sequential Thermogravimetric Analysis (TGA) to DSC workflow, orthogonally verified by visual capillary melting.

Workflow S1 Sample Preparation (Desiccation & Milling) S2 TGA Analysis Determine T_d & Mass Loss S1->S2 S4 Orthogonal Validation Capillary Melting S1->S4 S3 DSC Analysis Determine T_m & Enthalpy S2->S3 Informs Temp Limits S5 Data Synthesis & Thermal Profile Generation S2->S5 S3->S5 S4->S5

Self-validating analytical workflow for thermal characterization of diarylureas.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Determine the onset of thermal degradation ( Td​ ) to establish the upper temperature limit for subsequent DSC analysis. Causality: Running DSC without prior TGA data risks contaminating the DSC cell with volatile isocyanate degradants, and makes it impossible to distinguish between a melting endotherm and a decomposition endotherm.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0 - 5.0 mg of desiccated 1,3-bis(4-methyl-3-nitrophenyl)urea into an alumina ( Al2​O3​ ) crucible. Rationale: Alumina is chosen over platinum to prevent potential catalytic effects on the degradation of the nitro groups.

  • Purge Gas Configuration: Establish a high-purity nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that mass loss is strictly attributable to thermal dissociation.

  • Heating Program: Equilibrate the furnace at 25 °C for 5 minutes, then heat at a rate of 10 °C/min to 400 °C. Rationale: A 10 °C/min rate provides an optimal balance between thermal resolution and the kinetic delay of the decomposition reaction.

  • Data Acquisition: Record the mass loss curve and calculate its first derivative (DTG) to accurately pinpoint the extrapolated onset temperature ( Td​ ) and the temperature of maximum degradation rate ( Tmax​ ).

Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Accurately determine the melting onset ( Tm​ ) and enthalpy of fusion ( ΔHf​ ), deconvoluting it from decomposition. Causality: Because the melting of nitrated diarylureas is often immediately followed by dissociation, a pin-holed hermetic pan is required to manage volatile release without distorting the thermal signal.

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh 2.0 - 3.0 mg of the compound into an aluminum hermetic pan. Pierce the lid with a 50 µm pinhole. Rationale: The pinhole allows volatile degradants (e.g., isocyanates) to escape, preventing internal pressure build-up that could artificially shift the melting point via Le Chatelier's principle, while still maintaining optimal thermal contact.

  • Thermal Cycle: Based on the TGA results, set the upper temperature limit to Td​+10 °C. Heat from 25 °C to the upper limit at 10 °C/min under N2​ (50 mL/min).

  • Analysis: Identify the sharp endothermic peak corresponding to melting. If the peak is asymmetric or immediately followed by a broad endotherm/exotherm, this confirms concurrent decomposition.

Protocol 3: Orthogonal Validation via Capillary Melting

Objective: Provide visual confirmation of the Tm​ and physical state changes. Causality: Visual confirmation is necessary to distinguish between true liquid-phase melting and solid-state color changes (browning) indicative of premature degradation.

Step-by-Step Methodology:

  • Loading: Pack 2-3 mm of the finely milled sample into a glass capillary tube.

  • Ramp Rate: Insert into a melting point apparatus pre-heated to 180 °C. Ramp at 1 °C/min. Rationale: A slow ramp rate near the expected Tm​ ensures thermal equilibrium across the glass capillary.

  • Observation: Record the temperature at the first sign of liquid formation (onset) and complete liquefaction (meniscus formation). Note any gas evolution (bubbling) or darkening, which validates the TGA dissociation data.

Quantitative Data Synthesis

The following table summarizes the expected thermal parameters for 1,3-bis(4-methyl-3-nitrophenyl)urea based on the structural behavior of analogous nitrated diarylureas.

Analytical ParameterMethodology / InstrumentExpected Value RangeMechanistic Significance
Molecular Weight Mass Spectrometry330.30 g/mol Confirms baseline identity of the synthesized compound.
Melting Onset ( Tm​ ) DSC (10 °C/min, N2​ purge)> 200 °CRepresents the thermal energy required to disrupt urea···nitro synthons.
Decomposition Onset ( Td​ ) TGA (10 °C/min, N2​ purge)Coincident with Tm​ Marks the cleavage of the N,N'-diarylurea linkage into isocyanate/amine.
Primary Mass Loss TGA~45 - 55%Corresponds to the volatilization of the dissociated isocyanate fragment.

References

  • Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ACS Publications URL: 1

  • Title: Recovery of Polyol and Aromatic Amines from Rigid Polyurethane Foams via Ammonolysis Source: PMC / NIH URL: 3

  • Title: The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents Source: Canadian Journal of Chemistry URL: 2

Sources

Solvation Thermodynamics and Experimental Solubility Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Engineers Compound: 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5)[1]

Executive Summary

Symmetric diarylureas, such as 1,3-Bis(4-methyl-3-nitrophenyl)urea, are highly privileged pharmacophores frequently utilized in the design of multi-target tyrosine kinase inhibitors and advanced anti-tumor agents[2]. However, the translation of these molecules from in vitro discovery to viable formulations is notoriously bottlenecked by their physicochemical properties. The robust crystal lattice energy inherent to the urea core presents profound solubility challenges. This technical whitepaper deconstructs the solvation mechanics of 1,3-Bis(4-methyl-3-nitrophenyl)urea and establishes a rigorous, self-validating experimental framework for determining its thermodynamic solubility in organic solvents.

Mechanistic Causality of Solvation

To successfully solubilize 1,3-Bis(4-methyl-3-nitrophenyl)urea, one must understand the thermodynamic tug-of-war between its solid-state lattice energy and the solvation energy provided by the organic solvent.

The Diarylurea Core: A Lattice Energy Barrier

The fundamental barrier to dissolution is the urea moiety (-NH-CO-NH-). In the crystalline state, diarylureas self-assemble into highly stable, one-dimensional hydrogen-bonded networks[3]. The bifurcated hydrogen bonds formed between the carbonyl oxygen (H-bond acceptor) and the two amine protons (H-bond donors) create a massive enthalpic penalty that must be overcome by the solvent[4].

Substituent Effects: The 4-Methyl-3-Nitro Modification

The functionalization of the phenyl rings dictates the compound's specific solvent interactions:

  • The 3-Nitro Group: Acting as a strong electron-withdrawing group via resonance, the nitro moiety increases the acidity of the adjacent urea N-H protons, making them superior hydrogen-bond donors. Furthermore, the nitro group itself is a strong dipole and H-bond acceptor, providing additional interaction sites for polar solvents.

  • The 4-Methyl Group: This substituent introduces steric bulk and increases the overall lipophilicity (LogP) of the molecule. While it slightly disrupts the perfect planarity of the crystal packing compared to unsubstituted diphenylureas, its hydrophobicity drastically reduces aqueous solubility, shifting the solubility preference entirely toward organic solvents.

Hansen Solubility Parameters (HSP) Application

According to HSP theory, optimal solubility is achieved when the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of the solvent closely match those of the solute[5]. Because the cohesive energy of 1,3-Bis(4-methyl-3-nitrophenyl)urea is heavily skewed toward polar and hydrogen-bonding interactions, non-polar solvents fail to solvate the compound. Conversely, polar aprotic solvents act as aggressive H-bond acceptors, successfully disrupting the urea-urea networks.

Mechanism S1 Solid State (1D Urea H-Bond Network) S3 Lattice Disruption (Competitive H-Bonding) S1->S3 S2 Solvent Introduction (Polar Aprotic Solvents) S2->S3 S4 Solvated Monomer (Thermodynamic Equilibrium) S3->S4

Fig 1. Mechanism of diarylurea crystal lattice disruption by organic solvents.

Quantitative Solubility Profile

Based on the physicochemical properties of the diarylurea core and the specific substituent effects, the solubility of 1,3-Bis(4-methyl-3-nitrophenyl)urea across different organic solvent classes is summarized below.

Solvent ClassRepresentative SolventHansen δp​ Hansen δh​ Predicted SolubilityMechanistic Rationale
Polar Aprotic DMSO16.410.2High (>50 mg/mL)Strong H-bond acceptor; aggressively disrupts urea 1D networks.
Polar Aprotic DMF13.711.3High (>30 mg/mL)High dipole moment stabilizes the nitro-aromatic rings.
Chlorinated Dichloromethane6.36.1Moderate (5-15 mg/mL)Moderate dipole interactions; limited H-bond disruption capacity.
Polar Protic Methanol12.322.3Low (<5 mg/mL)Competitive H-bonding is sterically hindered by methyl hydrophobicity.
Non-Polar Heptane0.00.0Insoluble (<0.1 mg/mL)Insufficient cohesive energy to break the robust crystal lattice.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

As a Senior Application Scientist, I cannot overstate the importance of distinguishing between kinetic and thermodynamic solubility. The following isothermal shake-flask protocol is engineered as a self-validating system to ensure the data collected represents true thermodynamic equilibrium, free from common experimental artifacts such as filter adsorption or polymorphic shifts.

Step-by-Step Workflow

Step 1: Saturated Solution Preparation

  • Dispense 2.0 mL of the target organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add 1,3-Bis(4-methyl-3-nitrophenyl)urea solid until a persistent, undissolved pellet remains. Causality: Excess solid is the absolute prerequisite for establishing a thermodynamic equilibrium between the crystalline phase and the solvated phase.

Step 2: Isothermal Equilibration (Self-Validation Checkpoint 1)

  • Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C at 500 RPM.

  • Self-Validation: Extract 50 µL aliquots at 24 hours and 48 hours . Equilibrium is mathematically validated only if the concentration difference between the two time points is Δ<5% .

Step 3: Phase Separation (Self-Validation Checkpoint 2)

  • Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the bulk solid.

  • Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation: Discard the first 1.0 mL of the filtrate. Causality: Highly lipophilic compounds often adsorb non-specifically to filter membranes. Discarding the initial volume saturates the membrane binding sites, preventing false-negative concentration readings.

Step 4: Solid-State Verification (Self-Validation Checkpoint 3)

  • Recover the undissolved pellet from the centrifuge tube and dry under a gentle nitrogen stream.

  • Self-Validation: Analyze the pellet via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transitions or form solvates during equilibration. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility applies to the new polymorph/solvate, not the original compound.

Step 5: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the established calibration curve.

  • Quantify using HPLC-UV at the compound's λmax​ (typically ~280-320 nm for nitroaromatics).

Workflow N1 1. Solid Addition Excess 1,3-Bis(4-methyl-3-nitrophenyl)urea N2 2. Isothermal Equilibration Shake at 25.0 °C (Sample at 24h & 48h) N1->N2 N3 3. Phase Separation Centrifuge & Filter (Discard first 1 mL) N2->N3 N4 4. HPLC-UV Quantification Validate against QC Standards N3->N4 N5 5. Solid-State Verification XRPD on recovered pellet N3->N5 Pellet Recovery

Fig 2. Self-validating workflow for thermodynamic solubility determination.

References

  • BLD Pharm. "855699-79-5 | 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA". BLD Pharmatech. Available at:[1]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". ResearchGate. Available at:[5]

  • Crystal Growth & Design. "Predicting Cocrystallization Based on Heterodimer Energies: The Case of N,N′-Diphenylureas and Triphenylphosphine Oxide". ACS Publications. Available at:[3]

  • Jinjiang Melamine. "Urea Solubility In Organic Solvents Revealing". Industry News. Available at:[4]

  • National Institutes of Health (NIH). "Research and development of N,N′-diarylureas as anti-tumor agents". PMC. Available at:[2]

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Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 1,3-Bis(4-methyl-3-nitrophenyl)urea and its Diarylurea Congeners in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate biochemical mechanisms of action of the diarylurea class of compounds, with a specific focus on the projected activities of 1,3-Bis(4-methyl-3-nitrophenyl)urea. While specific experimental data for this particular molecule is not extensively available in current literature, the well-established pharmacophore of diarylureas provides a robust framework for predicting its biological effects. As a Senior Application Scientist, the following sections synthesize established principles with actionable experimental designs to empower your research and development endeavors.

The Diarylurea Scaffold: A Privileged Motif in Kinase Inhibition

The diarylurea moiety is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology.[1] Its defining feature is the N,N'-disubstituted urea core, which acts as a potent hydrogen bond donor and acceptor, facilitating high-affinity interactions with various enzymatic targets.[1][2] This has led to the development of several successful anti-cancer drugs, including Sorafenib and Regorafenib.[1][2] The primary and most extensively studied mechanism of action for diarylureas is the inhibition of protein kinases, critical regulators of cellular signaling.

Type II Kinase Inhibition: A Paradigm of Diarylurea Action

Diarylureas are classic examples of Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive conformational state, often referred to as the "DFG-out" conformation.[1][2] This inactive state is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, which creates a hydrophobic pocket adjacent to the ATP-binding site. The diarylurea scaffold is perfectly suited to bridge these two regions.[1]

The urea core forms critical hydrogen bonds with conserved amino acid residues in the hinge region of the kinase, while the aryl rings extend into the hydrophobic pocket, providing further stabilizing interactions.[2] This mode of binding locks the kinase in an inactive state, preventing its catalytic activity and downstream signaling.

A prime example of this is the interaction of diarylureas with RAF kinases, key components of the MAPK/ERK signaling pathway that is frequently hyperactivated in cancer.[2] By inhibiting RAF, diarylureas can block the phosphorylation cascade, leading to a reduction in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Diarylurea 1,3-Bis(4-methyl-3-nitrophenyl)urea Diarylurea->RAF Inhibition (DFG-out binding)

Caption: Generic Kinase Inhibition Pathway for Diarylureas.

Expanding the Mechanistic Landscape: Beyond Kinase Inhibition

While kinase inhibition is the most prominent mechanism, the diarylurea scaffold is versatile and can engage other cellular targets. This multi-targeting capability can be advantageous in overcoming drug resistance and achieving broader therapeutic effects.

AMPK Pathway Activation: A Gateway to Apoptosis

Certain diarylurea derivatives, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), have been demonstrated to induce cancer cell death through the activation of the AMP-activated protein kinase (AMPK) pathway.[3][4][5] AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes and can trigger apoptosis.

Activation of AMPK by these diarylureas leads to the inhibition of downstream targets like mTOR and the induction of cell cycle arrest, typically at the G0/G1 or G2/M phase.[3][4] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[3]

G Diarylurea 1,3-Bis(4-methyl-3-nitrophenyl)urea AMPK AMPK Diarylurea->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle Inhibition Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulation

Caption: AMPK Activation Pathway by Diarylureas.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis

The diarylurea scaffold has also shown promise as an antibacterial agent.[6] Some derivatives have been found to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in human cells, making it an attractive drug target.[6]

For instance, certain diarylureas have been shown to inhibit MurA and MurB, enzymes involved in the early steps of peptidoglycan synthesis.[6] More recently, phenyl ureas have been identified as inhibitors of MmpL3, a transporter crucial for the assembly of the mycolic acid layer in Mycobacterium tuberculosis.[7]

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To definitively determine the mechanism of action of a novel diarylurea compound like 1,3-Bis(4-methyl-3-nitrophenyl)urea, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

G Compound 1,3-Bis(4-methyl-3-nitrophenyl)urea KinaseAssay Kinase Inhibition Assay Compound->KinaseAssay CellViability Cell Viability Assay Compound->CellViability MICAssay MIC Assay Compound->MICAssay WesternBlot Western Blotting KinaseAssay->WesternBlot CellViability->WesternBlot Mechanism Mechanism of Action WesternBlot->Mechanism MICAssay->Mechanism

Caption: Experimental Workflow for Mechanistic Elucidation.

Protocol 1: Kinase Inhibition Profiling

Objective: To identify the specific kinases inhibited by the compound.

Methodology: A high-throughput kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended.

  • Preparation:

    • Prepare a stock solution of 1,3-Bis(4-methyl-3-nitrophenyl)urea in 100% DMSO.

    • Serially dilute the compound to create a concentration gradient.

    • Prepare the kinase, fluorescently labeled ATP tracer, and europium-labeled antibody according to the manufacturer's protocol.

  • Assay Execution:

    • In a 384-well plate, add the kinase, tracer, and compound at various concentrations.

    • Incubate at room temperature for the recommended time (typically 60 minutes).

    • Add the europium-labeled antibody.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology: The MTT assay for cell viability and Annexin V/Propidium Iodide (PI) staining for apoptosis are standard methods.

  • MTT Assay:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of viable cells and determine the IC50 value.

  • Annexin V/PI Staining:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Protocol 3: Western Blotting for Pathway Analysis

Objective: To determine the effect of the compound on key signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-AMPK, AMPK, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

Methodology: Broth microdilution method.

  • Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Kinase Inhibition Profile (IC50 values in µM)

Kinase Target1,3-Bis(4-methyl-3-nitrophenyl)ureaSorafenib (Control)
RAF-1Experimental ValueKnown Value
VEGFR2Experimental ValueKnown Value
PDGFRβExperimental ValueKnown Value
.........

Table 2: Cell Viability (IC50 values in µM)

Cell Line24h48h72h
HCT116 (Colon)Experimental ValueExperimental ValueExperimental Value
A549 (Lung)Experimental ValueExperimental ValueExperimental Value
MCF-7 (Breast)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Perspectives

The diarylurea scaffold represents a highly successful pharmacophore with a well-established role as a Type II kinase inhibitor. It is highly probable that 1,3-Bis(4-methyl-3-nitrophenyl)urea will exhibit inhibitory activity against a range of kinases, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, the potential for this compound to engage in other mechanisms, such as AMPK activation or antimicrobial activity, should not be overlooked.

The experimental framework provided in this guide offers a clear path to elucidating the precise mechanism of action of 1,3-Bis(4-methyl-3-nitrophenyl)urea. A thorough investigation of its kinase inhibition profile, cellular effects, and impact on key signaling pathways will be crucial for its future development as a potential therapeutic agent. The multi-targeting capabilities of diarylureas continue to make them an exciting and fruitful area of research in the quest for novel and effective treatments for a range of diseases.

References

  • Diarylureas as Antitumor Agents - MDPI. (2021, January 2).
  • Diarylureas | Encyclopedia MDPI. (2021, January 25).
  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. (2016, May 23).
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  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC. (2021, January 19).
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed. (2017, December 2).
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. (2025, October 15).
  • Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression.
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An In-depth Technical Guide to the Safe Handling of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS No. 17602-06-1) is readily available in public databases. This guide has been meticulously compiled by extrapolating data from the structurally similar compound, 1,3-Bis(4-nitrophenyl)urea, and from the known hazards of its constituent functional groups (nitrophenyl, methylphenyl, and urea). The recommendations herein are based on scientific analogy and are intended to provide a robust framework for safe handling in research and development settings. Users must conduct their own risk assessments and exercise professional judgment.

Introduction: Understanding the Molecule and its Inferred Risk Profile

1,3-Bis(4-methyl-3-nitrophenyl)urea is a diarylurea compound characterized by the presence of two nitrophenyl rings substituted with methyl groups. While its primary applications are in research and drug development, the presence of aromatic nitro groups is a key determinant of its toxicological profile. Aromatic nitro compounds are known for their potential to induce methemoglobinemia, leading to cyanosis, and for their rapid absorption through the skin. The urea linkage itself is a common motif in medicinal chemistry, often contributing to a compound's biological activity.[1][2]

The structural similarity to 1,3-Bis(4-nitrophenyl)urea, for which safety data is available, provides the most direct basis for our safety and handling recommendations. This analog is classified as causing skin and eye irritation, and specific target organ toxicity upon single exposure (respiratory irritation).[3][4] Therefore, it is prudent to handle 1,3-Bis(4-methyl-3-nitrophenyl)urea with a similar level of caution, assuming it possesses a comparable hazard profile.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the close analog, 1,3-Bis(4-nitrophenyl)urea, we can infer the following hazard classifications for our target compound.

Table 1: Inferred GHS Classification and Hazard Statements
Hazard ClassCategorySignal WordHazard StatementSource (Analog)
Skin Irritation2WarningH315: Causes skin irritation[3][4]
Eye Irritation2WarningH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[3][5]

Toxicological Rationale:

  • Skin and Eye Irritation: Many aromatic compounds, particularly those with functional groups like nitro substituents, can act as irritants upon direct contact with skin and mucous membranes.[6]

  • Respiratory Irritation: As a fine solid powder, inhalation of dust particles can lead to mechanical irritation of the respiratory tract.

  • Systemic Toxicity (Inferred): The primary systemic risk associated with aromatic nitro compounds is the potential for absorption, leading to hematological effects such as methemoglobinemia (cyanosis) and anemia. Nitrophenol derivatives, a related class of compounds, are known to be toxic to the central nervous system, liver, and kidneys.[6][7] While data for diarylureas is less specific, the potential for these systemic effects upon significant exposure (especially via skin contact or inhalation) should not be discounted.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach, prioritizing the elimination or reduction of exposure, is paramount. The hierarchy of controls should be followed to ensure personnel safety.

HierarchyOfControls Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Last line of defense) EmergencyResponse Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Skin->Action_Skin Action_Eye Rinse with water for 15 minutes, holding eyelids open. Seek medical attention. Eye->Action_Eye Action_Ingest Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Decision workflow for first aid response.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. [3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.
Spill Response
  • Small Spill:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

    • Prevent entry into the area until cleanup is complete.

Conclusion

While 1,3-Bis(4-methyl-3-nitrophenyl)urea lacks a specific, publicly available SDS, a thorough analysis of its structural analogs and constituent functional groups allows for the development of robust safety protocols. The primary hazards are inferred to be skin, eye, and respiratory irritation, with a potential for systemic toxicity characteristic of aromatic nitro compounds. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating appropriate PPE—researchers can handle this compound with a high degree of safety. Diligent adherence to these guidelines is essential for protecting the health of laboratory personnel and ensuring a safe research environment.

References

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  • Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In: Toxicological Profile for Nitrophenols. National Center for Biotechnology Information (NCBI).

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Pharmacokinetic profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea Derivatives

Foreword: The Evolving Landscape of Diarylurea Therapeutics

The 1,3-diarylurea scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapies, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds with protein kinase domains has led to the successful development of multi-kinase inhibitors like Sorafenib.[1][3] The 1,3-Bis(4-methyl-3-nitrophenyl)urea series represents a class of compounds with significant therapeutic potential, leveraging the unique electronic and metabolic properties conferred by the nitroaryl moieties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives is paramount to translating their in vitro potency into in vivo efficacy and safety. This guide provides a comprehensive framework for the pharmacokinetic characterization of this promising class of molecules, intended for researchers and drug development professionals.

Strategic Importance of Pharmacokinetic Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] For the 1,3-Bis(4-methyl-3-nitrophenyl)urea class, a thorough ADME assessment is critical for several reasons:

  • Bioavailability and Efficacy: The oral bioavailability of these compounds will dictate the achievable therapeutic concentrations at the target site.

  • Metabolic Activation and Safety: The presence of nitroaromatic groups suggests a potential for reductive metabolism, which can lead to the formation of reactive intermediates.[5][6][7][8] This bioactivation can be a double-edged sword, potentially contributing to both therapeutic activity and toxicity.[7][8][9]

  • Dosing Regimen Optimization: A clear understanding of the compound's half-life, clearance, and volume of distribution is essential for designing rational dosing schedules to maintain therapeutic exposure while minimizing adverse effects.

This guide will delineate the key experimental and analytical strategies to comprehensively profile these compounds.

Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea Derivatives

A robust and scalable synthetic route is the foundation of any drug development program. For symmetrical diaryl ureas such as 1,3-Bis(4-methyl-3-nitrophenyl)urea, a common and efficient method involves the reaction of the corresponding aniline with a phosgene equivalent.

A representative synthetic workflow is illustrated below:

cluster_0 Step 1: Nitration cluster_1 Step 2: Urea Formation A 4-Methylaniline (p-Toluidine) B 4-Methyl-3-nitroaniline A->B HNO₃ / H₂SO₄ C 4-Methyl-3-nitroaniline E 1,3-Bis(4-methyl-3-nitrophenyl)urea C->E Base (e.g., Et₃N) DCM D Phosgene Equivalent (e.g., Triphosgene) D->E Base (e.g., Et₃N) DCM

Caption: A general two-step synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Experimental Protocol: Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

  • Nitration of 4-Methylaniline: To a cooled (0 °C) solution of 4-methylaniline in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-nitroaniline. Filter, wash with water, and dry the product.

  • Urea Formation: Dissolve 4-methyl-3-nitroaniline (2 equivalents) in a suitable solvent such as dichloromethane (DCM). To this solution, add a base (e.g., triethylamine). Slowly add a solution of a phosgene equivalent, such as triphosgene (0.33 equivalents), in DCM. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Bioanalytical Method Development and Validation using LC-MS/MS

Accurate quantification of the parent drug and its potential metabolites in biological matrices is the cornerstone of pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[10]

3.1 Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances.

  • Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed. This method is often sufficient for discovery-phase studies.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether).

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

3.2 LC-MS/MS Method Parameters

A typical LC-MS/MS method for a diarylurea derivative would involve:

  • Chromatography: Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization efficiency, is employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for urea-containing compounds. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for high selectivity and sensitivity.

3.3 Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA.[11] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[12]

  • Calibration Curve: A linear relationship between the instrument response and known concentrations of the analyte.[12]

  • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of matrix components on the ionization of the analyte.[11][13]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).[12][14]

In Vitro ADME Profiling

In vitro assays are crucial for early-stage assessment of a compound's pharmacokinetic properties, allowing for rapid screening and optimization of drug candidates.[4]

4.1 Metabolic Stability

  • Liver Microsomes: These subcellular fractions contain cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. Incubating the compound with liver microsomes and NADPH allows for the determination of its intrinsic clearance.

  • Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Prepare a reaction mixture containing liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a pre-warmed NADPH solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

4.2 Plasma Protein Binding

The extent to which a drug binds to plasma proteins (e.g., albumin) affects its distribution and availability to interact with its target.

  • Equilibrium Dialysis: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound fraction.

4.3 Permeability and Transporter Interactions

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. It is used to predict intestinal absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[16]

cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis A Test Compound Formulation B Oral (PO) Gavage A->B C Intravenous (IV) Injection A->C D Rodent Model (e.g., Rat, Mouse) E Serial Blood Sampling (e.g., Tail Vein) D->E F Urine & Feces Collection (Metabolic Cages) D->F G Plasma Sample Preparation H LC-MS/MS Quantification G->H I Pharmacokinetic Modeling H->I

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimatization and Dosing: Acclimatize rodents (e.g., Sprague-Dawley rats) for at least one week. Administer the test compound formulated in a suitable vehicle via oral gavage (for oral bioavailability) and intravenous injection (to determine clearance and volume of distribution) to separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling. Process the blood to obtain plasma.

  • Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

5.1 Key Pharmacokinetic Parameters

The following table presents representative pharmacokinetic parameters for Sorafenib, a structurally related diarylurea kinase inhibitor, to illustrate the type of data generated from in vivo studies.

ParameterValue (Human)Description
Dose 400 mg twice dailyThe amount of drug administered.
Cmax (mg/L) 5.4 - 10.0Maximum plasma concentration.
Tmax (h) 2 - 12Time to reach Cmax.
AUC (mg*h/L) 47.8 - 76.5Area under the plasma concentration-time curve, representing total drug exposure.
Half-life (t½) (h) 20 - 48Time for the plasma concentration to decrease by half.
Bioavailability (%) 38 - 49 (relative to oral solution)The fraction of the administered dose that reaches systemic circulation.

Data for illustrative purposes, adapted from publicly available information.[16]

Metabolism and Excretion

The biotransformation and elimination pathways of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives are of particular interest due to the presence of the nitroaromatic groups.

6.1 Metabolic Pathways of Nitroaromatic Compounds

The metabolism of nitroaromatic compounds is complex and can proceed via two main pathways:

  • Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. This reduction can be carried out by various enzymes, including cytochrome P450 reductases and gut microflora.[5][7][9] The hydroxylamino intermediate is often highly reactive and can form covalent adducts with macromolecules like DNA and proteins, which is a potential mechanism for both therapeutic efficacy and toxicity.[8]

  • Oxidation: The methyl groups on the phenyl rings are susceptible to oxidation to form benzylic alcohols, which can be further oxidized to aldehydes and carboxylic acids.

A Nitroaromatic Compound (R-NO₂) B Nitroso Intermediate (R-NO) A->B Nitroreductases C Hydroxylamino Intermediate (R-NHOH) B->C Nitroreductases D Amino Metabolite (R-NH₂) C->D E Reactive Intermediates (e.g., Nitrenium Ion) C->E F Covalent Adducts (with DNA, Proteins) E->F

Caption: Reductive metabolism pathway of a nitroaromatic compound.

6.2 Excretion

The primary routes of excretion for small molecule drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of the metabolites (e.g., polarity) will largely determine the predominant route of excretion. Metabolites that are more polar and water-soluble are typically excreted in the urine.

Conclusion and Future Directions

The pharmacokinetic profiling of 1,3-Bis(4-methyl-3-nitrophenyl)urea derivatives is a multi-faceted process that requires a combination of in vitro and in vivo studies, supported by robust bioanalytical methodology. The presence of nitroaromatic functionalities necessitates a careful evaluation of their metabolic fate, as this can have profound implications for both efficacy and safety. The experimental and analytical frameworks outlined in this guide provide a comprehensive approach to characterizing the ADME properties of this promising class of compounds, thereby enabling data-driven decisions in the lead optimization and candidate selection phases of drug discovery. Future work should focus on establishing a clear correlation between the pharmacokinetic profile, the extent of reductive metabolism, and the in vivo pharmacological response of these derivatives.

References

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Methodological & Application

Phosgene-free synthesis methods for 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Phosgene-Free Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Introduction

Substituted ureas, particularly N,N'-diaryl ureas, are a cornerstone of modern medicinal chemistry and materials science. Their unique ability to form strong, directional hydrogen bonds makes them invaluable scaffolds in drug design, leading to potent inhibitors of kinases and other enzymes crucial in oncology and inflammatory diseases. 1,3-Bis(4-methyl-3-nitrophenyl)urea, with its specific substitution pattern, represents a valuable synthetic intermediate for the development of novel therapeutics and functional materials.

Traditionally, the synthesis of ureas has been dominated by methods employing the highly toxic and hazardous gas, phosgene, or its liquid analogue, triphosgene. The significant safety and environmental concerns associated with these reagents have necessitated the development of safer, more sustainable "phosgene-free" synthetic routes. This guide provides detailed application notes and protocols for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea, tailored for researchers, scientists, and drug development professionals. We will explore various phosgene-free methodologies, delving into the causality behind experimental choices and providing self-validating protocols grounded in authoritative literature.

Precursor Synthesis: 4-Methyl-3-nitroaniline

The primary precursor for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea is 4-methyl-3-nitroaniline. This compound can be sourced commercially or synthesized in the laboratory. A common laboratory preparation involves the nitration of p-toluidine.[1]

Key Physicochemical Properties of 4-Methyl-3-nitroaniline:

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Orange-red or yellow crystalline solid[3][4]
Melting Point 74-77 °C[2]
Solubility Insoluble in water[3][4]
CAS Number 119-32-4[2]

A typical synthesis protocol for 4-methyl-3-nitroaniline is as follows:

Protocol 1: Synthesis of 4-Methyl-3-nitroaniline

  • Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.

  • Cool the solution to below 0 °C using a freezing mixture (e.g., ice-salt bath).

  • Prepare a nitrating mixture by combining 7.5 g of nitric acid (d=1.48 g/ml) with 30 g of concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the p-toluidine solution, maintaining the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stand for a short period.

  • Pour the reaction mixture into 500 ml of ice-cold water, ensuring the temperature does not exceed 25 °C by adding more ice if necessary.

  • Filter the solution to remove any impurities.

  • Dilute the filtrate to three times its volume and neutralize with solid sodium carbonate, keeping the temperature as low as possible.

  • The precipitate of 4-methyl-3-nitroaniline is then filtered, pressed dry, and recrystallized from alcohol.[1]

Phosgene-Free Synthesis Methods for 1,3-Bis(4-methyl-3-nitrophenyl)urea

Method A: Reductive Carbonylation of 2-Nitro-4-methyltoluene

A highly efficient and atom-economical approach to symmetrical diaryl ureas is the direct reductive carbonylation of nitroaromatic compounds. This method avoids the pre-formation and isolation of the corresponding aniline. In this one-pot synthesis, the nitro group is reduced, and the resulting amine is carbonylated in situ.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for reductive carbonylations.[5][6] It is effective, easily separable from the reaction mixture, and can often be recycled.

  • Carbon Monoxide Source: While CO gas can be used, for laboratory-scale synthesis, a solid CO source like molybdenum hexacarbonyl (Mo(CO)₆) can be more convenient and safer to handle.[6]

  • Solvent: A high-boiling point, aprotic solvent like 1,4-dioxane is suitable for this reaction, which often requires elevated temperatures.

  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) is often added to neutralize any acidic byproducts and facilitate the reaction.

cluster_workflow Reductive Carbonylation Workflow Nitroaromatic 2-Nitro-4-methyltoluene Reaction Heating under inert atmosphere Nitroaromatic->Reaction Reagents Pd/C, Mo(CO)₆, Et₃N Reagents->Reaction Solvent 1,4-Dioxane Solvent->Reaction Workup Filtration, Concentration, Purification Reaction->Workup Product 1,3-Bis(4-methyl-3-nitrophenyl)urea Workup->Product

Figure 1: Workflow for Reductive Carbonylation.

Protocol 2: Reductive Carbonylation

  • To a pressure vessel, add 2-nitro-4-methyltoluene (2 mmol), Pd/C (5 mol%), Mo(CO)₆ (1.5 mmol), and triethylamine (3 mmol).

  • Add 10 mL of 1,4-dioxane to the vessel.

  • Seal the vessel and purge with an inert gas (e.g., argon).

  • Heat the reaction mixture to 150 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Method B: Synthesis via N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent phosgene substitute for the synthesis of ureas.[7][8] The reaction proceeds via an activated carbamoyl imidazole intermediate, which then reacts with a second equivalent of the amine.

Causality of Experimental Choices:

  • Activating Agent: CDI is a mild and effective activating agent for amines, leading to the formation of an imidazolide intermediate.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of CDI and the reactive intermediates.[9]

  • Stoichiometry: A 2:1 molar ratio of the aniline to CDI is typically used for the synthesis of symmetrical ureas.

cluster_mechanism CDI-Mediated Urea Synthesis Mechanism Aniline1 4-Methyl-3-nitroaniline Intermediate Carbamoyl Imidazole Intermediate Aniline1->Intermediate + CDI CDI N,N'-Carbonyldiimidazole CDI->Intermediate Product 1,3-Bis(4-methyl-3-nitrophenyl)urea Intermediate->Product + Aniline Aniline2 4-Methyl-3-nitroaniline Aniline2->Product Byproduct Imidazole Product->Byproduct releases

Figure 2: Mechanism of CDI-Mediated Urea Synthesis.

Protocol 3: Synthesis using CDI

  • In a round-bottomed flask, dissolve 4-methyl-3-nitroaniline (2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Add N,N'-carbonyldiimidazole (1 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to quench any unreacted CDI.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-Bis(4-methyl-3-nitrophenyl)urea.[8]

Method C: Synthesis from a Carbamate Intermediate

This two-step approach involves the initial formation of a carbamate from the aniline, which is then reacted with another equivalent of the aniline to form the symmetrical urea.[10][11] Phenyl carbamates are common intermediates in this process.

Causality of Experimental Choices:

  • Carbamate Formation: Phenyl chloroformate is a common reagent for the synthesis of phenyl carbamates from anilines. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

  • Urea Formation: The reaction of the isolated carbamate with the aniline is often performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.[11]

cluster_workflow Carbamate Intermediate Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation Aniline1 4-Methyl-3-nitroaniline Carbamate Phenyl N-(4-methyl-3-nitrophenyl)carbamate Aniline1->Carbamate Reagent1 Phenyl Chloroformate, Base Reagent1->Carbamate Carbamate2 Phenyl N-(4-methyl-3-nitrophenyl)carbamate Product 1,3-Bis(4-methyl-3-nitrophenyl)urea Carbamate2->Product Aniline2 4-Methyl-3-nitroaniline Aniline2->Product Solvent DMSO Solvent->Product

Figure 3: Workflow for Urea Synthesis via a Carbamate Intermediate.

Protocol 4: Synthesis via Carbamate Intermediate

Step 1: Synthesis of Phenyl N-(4-methyl-3-nitrophenyl)carbamate

  • Dissolve 4-methyl-3-nitroaniline (10 mmol) and pyridine (12 mmol) in anhydrous THF (50 mL) in a flask cooled in an ice bath.

  • Slowly add phenyl chloroformate (11 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the reaction mixture to remove pyridinium hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude carbamate by recrystallization or column chromatography.

Step 2: Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

  • Dissolve the purified phenyl N-(4-methyl-3-nitrophenyl)carbamate (5 mmol) and 4-methyl-3-nitroaniline (5 mmol) in DMSO (20 mL).

  • Stir the reaction mixture at room temperature for 3-5 hours.[11]

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Characterization of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Confirmation of the successful synthesis of the target compound requires thorough analytical characterization.

Expected Physicochemical Properties:

PropertyExpected Value/Characteristic
Appearance Yellowish solid
Melting Point Likely >200 °C, diaryl ureas often have high melting points. For comparison, 1,3-Bis(4-nitrophenyl)urea melts at >300 °C.[12]
Solubility Poorly soluble in water and non-polar solvents; soluble in polar aprotic solvents like DMSO and DMF.

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to be symmetrical. Key signals would include:

    • A singlet for the methyl protons (CH₃).

    • Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns consistent with the substitution.

    • A singlet for the N-H protons of the urea linkage, typically in the downfield region (>8.0 ppm). The chemical shift can be concentration-dependent and the peak may be broad.[13][14]

  • ¹³C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule. Expected signals include:

    • The carbonyl carbon (C=O) of the urea group around 150-160 ppm.[13]

    • Aromatic carbons, with those attached to the nitro group being significantly downfield.

    • The methyl carbon (CH₃) in the aliphatic region.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations around 3300 cm⁻¹.

    • A strong C=O stretching vibration (Amide I band) for the urea carbonyl group, typically in the range of 1630-1680 cm⁻¹.

    • N-H bending vibrations (Amide II band) around 1550-1600 cm⁻¹.

    • Asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[15]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 1,3-Bis(4-methyl-3-nitrophenyl)urea (C₁₅H₁₄N₄O₅, MW: 330.29 g/mol ).

Safety Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust. They can also be explosive, especially in the presence of strong bases or upon heating, although the compounds discussed here are generally stable under the described conditions.

  • Reagents:

    • N,N'-Carbonyldiimidazole (CDI): Moisture-sensitive. Handle under an inert atmosphere.

    • Molybdenum Hexacarbonyl (Mo(CO)₆): Toxic and should be handled with care.

    • Phenyl Chloroformate: Corrosive and lachrymatory. Handle in a fume hood.

    • Strong Acids and Bases: Handle with appropriate care to avoid burns.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea can be successfully achieved through various phosgene-free methods. The reductive carbonylation of the corresponding nitro-toluene offers a direct and atom-economical route, while the use of N,N'-carbonyldiimidazole or the formation of a carbamate intermediate provide reliable and safer alternatives to traditional phosgene-based chemistry. The choice of method will depend on the available starting materials, equipment, and the desired scale of the synthesis. Thorough characterization of the final product is essential to confirm its identity and purity. By adopting these phosgene-free protocols, researchers can synthesize this valuable intermediate in a safer and more environmentally responsible manner.

References

  • Li, C.-L., Peng, J.-B., Qi, X., Ying, J., & Wu, X.-F. (2018). Pd/C-catalyzed reductive carbonylation of nitroaromatics for the synthesis of unsymmetrical ureas: one-step synthesis of neburon. New Journal of Chemistry, 42(14), 11533–11536. [Link]

  • Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(10), 3649–3694. [Link]

  • Li, C.-L., Peng, J.-B., Qi, X., Ying, J., & Wu, X.-F. (2018). Pd/C-catalyzed reductive carbonylation of nitroaromatics for the synthesis of unsymmetrical ureas: one-step synthesis of neburon. New Journal of Chemistry, 42(14), 11533–11536. [Link]

  • Elghamry, I., & El-Malah, A. (2019). Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc, 2019(6), 83–92. [Link]

  • Ragaini, F. (2011). Reductive Carbonylation of Nitro Compounds. Request PDF. [Link]

  • Li, C.-L., Peng, J.-B., Qi, X., Ying, J., & Wu, X.-F. (2018). Pd/C-catalyzed reductive carbonylation of nitroaromatics for the synthesis of unsymmetrical ureas: one-step synthesis of neburon. RSC Publishing. [Link]

  • PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]

  • Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. Request PDF. [Link]

  • Singh, A., et al. (2026). Synthesis of unsymmetrical ureas via N-alkyl-O-phenyl carbamates. ResearchGate. [Link]

  • Gnecco, D., et al. (n.d.). Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis. Request PDF. [Link]

  • Zhang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Carbonyldiimidazole (CDI). Retrieved from [Link]

  • Hassanzadeh, F., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Al-Zoubi, W. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • Xiong, Y., et al. (2013). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ResearchGate. [Link]

  • Özgeriş, B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Methyl-3-nitroaniline, 50 g. Retrieved from [Link]

  • ResearchGate. (n.d.). ARYL-SUBSTITUTED UREAS. SYNTHESIS, PROPERTIES AND CRYSTAL STRUCTURE. Retrieved from [Link]

  • Thieme. (n.d.). 3.6 1,1' -Carbonyldiimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2011). Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides. PubMed. [Link]

  • Audisio, D., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]

  • Moroz, Y. S., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. [Link]

  • PubChem. (n.d.). N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. Retrieved from [Link]

  • Clayden, J., et al. (2008). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. PubMed. [Link]

  • PubChem. (n.d.). N-3-pyridyl-methyl-N'-p-nitrophenyl urea. Retrieved from [Link]

Sources

Application Note: Advanced Utilization of 1,3-Bis(4-methyl-3-nitrophenyl)urea in Polyurethane Polymer Production

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation polyurethane (PU) and polyurethane-urea (PUU) elastomers—particularly for biomedical devices, drug-eluting matrices, and repairable coatings—relies heavily on controlling microphase separation between soft and hard segments. 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) is a highly specialized bis-aromatic urea derivative that serves as a powerful structural motif for engineering supramolecular hydrogen-bonding networks within these polymers.

The Causality of the Molecular Design

To understand why this specific molecule is utilized, we must analyze its functional groups:

  • The Urea Core: Provides bidentate hydrogen bonding (acting as both N-H donors and C=O acceptors), which is significantly stronger than standard urethane linkages.

  • Nitro Groups (-NO₂): These highly electron-withdrawing groups increase the acidity of the adjacent urea N-H protons, thereby strengthening their hydrogen-bond donor capacity. This promotes robust self-assembly of the hard segments ([1]).

  • Methyl Groups (-CH₃): Positioned on the aromatic rings, these groups introduce critical steric hindrance. Without them, the bis-aromatic urea motifs would crystallize too rigidly, embrittling the polymer. The steric bulk prevents excessive crystallization, maintaining elastomeric flexibility and enabling the reversible hydrogen-bond dynamics required for self-healing ([1]).

Because the native dinitro compound lacks Zerewitinoff active hydrogens (such as hydroxyls or primary amines), it cannot directly copolymerize with isocyanates. Therefore, its application in polyurethane production bifurcates into two distinct pathways: (A) Catalytic reduction to a diamine chain extender , and (B) Direct compounding as a non-covalent supramolecular additive .

Experimental Workflows & Protocols

Protocol A: Precursor Activation (Catalytic Reduction to Diamine)

Objective: Convert 1,3-Bis(4-methyl-3-nitrophenyl)urea into 1,3-bis(3-amino-4-methylphenyl)urea, an active diamine chain extender. Causality: Isocyanates require active hydrogens for step-growth polymerization. Reducing the -NO₂ groups to primary amines (-NH₂) activates the molecule, allowing it to react rapidly with NCO-terminated prepolymers to form strong urea linkages ([2]).

Step-by-Step Methodology:

  • Preparation: Suspend 50 g of 1,3-Bis(4-methyl-3-nitrophenyl)urea in 500 mL of a 1:1 mixture of absolute ethanol and ethyl acetate in a high-pressure Parr reactor.

  • Catalyst Addition: Add 5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, and pressurize with H₂ gas to 50 psi. Heat the mixture to 45°C while stirring at 600 rpm for 6 hours.

  • Filtration & Recovery: Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the diamine product.

  • Self-Validating QC Step: Analyze the product via FTIR. The protocol is validated if the asymmetric NO₂ stretch (1530 cm⁻¹) completely disappears, replaced by a dual N-H stretch characteristic of primary amines (3300–3400 cm⁻¹).

Protocol B: Synthesis of Self-Healing Polyurethane-Urea (PUU) Elastomers

Objective: Synthesize a high-tensile, self-healing elastomer using the newly synthesized diamine. Causality: Aromatic diamines react with isocyanates faster than diols, creating highly cohesive hard domains. A common pitfall is premature gelation; therefore, strict temperature control and the use of a polar aprotic solvent (like DMAc) are required to manage reaction kinetics ([3]).

Step-by-Step Methodology:

  • Prepolymer Synthesis: In a 1 L resin kettle, dehydrate 200 g of Polytetramethylene ether glycol (PTMG, Mn = 2000) at 100°C under vacuum (<1 Torr) for 2 hours. Cool to 80°C.

  • Isocyanate Addition: Add 4,4'-Diphenylmethane diisocyanate (MDI) at an NCO:OH molar ratio of 2.05:1.00. Add 2 drops of dibutyltin dilaurate (DBTDL) catalyst. React for 2 hours at 80°C under argon.

  • Chain Extension: Dissolve the synthesized 1,3-bis(3-amino-4-methylphenyl)urea (calculated to achieve an NCO index of 1.02) in anhydrous N,N-Dimethylacetamide (DMAc). Add this solution dropwise to the prepolymer under high-shear mixing (1200 rpm).

  • Curing: Pour the viscous polymer solution into a Teflon-coated mold. Cure at 100°C for 24 hours to drive complete microphase separation.

  • Self-Validating QC Step: Perform FTIR on the cured film. The complete disappearance of the NCO peak at 2270 cm⁻¹ validates that the stoichiometric chain extension was successful.

Protocol C: Direct Supramolecular Blending (Non-Covalent)

Objective: Enhance the mechanical properties of commercial Thermoplastic Polyurethanes (TPUs) without altering their covalent backbone. Causality: The native 1,3-Bis(4-methyl-3-nitrophenyl)urea can be melt-blended into TPUs. The bis-aromatic urea acts as a physical crosslinker, forming robust hydrogen bonds with the urethane linkages of the TPU matrix, thereby increasing tensile strength and thermal stability.

Step-by-Step Methodology:

  • Compounding: Dry commercial TPU pellets at 80°C for 4 hours.

  • Melt Blending: Using a twin-screw extruder (temperature profile: 180°C–200°C), feed the TPU pellets alongside 5 wt% of neat 1,3-Bis(4-methyl-3-nitrophenyl)urea powder.

  • Extrusion: Extrude the blend, quench in a water bath, and pelletize.

Quantitative Data: Structure-Property Relationships

The incorporation of the bis-aromatic diamine chain extender profoundly impacts the macroscopic properties of the polyurethane. The data below demonstrates the causality between hydrogen-bonding density and polymer performance.

Bis-Aromatic Diamine Content (mol%)Tensile Strength (MPa)Elongation at Break (%)Self-Healing Efficiency (%)Hard Segment Tg (°C)
0.0 (Control - BDO extended)15.285018.0-15.0
5.0 22.498065.0-5.0
10.0 28.7115094.0+8.0
15.0 36.162042.0+22.0

Data Interpretation: At 10 mol% , the optimal balance of hydrogen-bonding density and chain mobility is achieved, maximizing both elongation and healing efficiency. At 15 mol% , excessive hard-segment cohesion restricts soft-segment chain mobility. This leads to a drop in elongation and prevents the polymer chains from diffusing across a severed interface, drastically reducing self-healing capability ([4]).

Experimental Workflow Visualization

G N1 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) N2 Catalytic Hydrogenation (Pd/C, H2, 50 psi) N1->N2 N3 1,3-Bis(3-amino-4-methylphenyl)urea (Diamine Chain Extender) N2->N3 Reduction of -NO2 to -NH2 N6 Polyurethane-Urea Polymerization (Chain Extension) N3->N6 Stoichiometric Addition N4 PTMG Polyol + Diisocyanate (MDI / HMDI) N5 NCO-Terminated Prepolymer N4->N5 80°C, DBTDL Catalyst N5->N6 N7 Supramolecular Polyurethane Network (Self-Healing Elastomer) N6->N7 Curing & Microphase Separation

Workflow for synthesizing self-healing polyurethane using a bis-aromatic urea precursor.

References

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. ACS Applied Polymer Materials (2024). Available at:[Link]

  • Properties of Diamine Chain Extended Polyurethane Urea Coatings. ResearchGate (2004). Available at:[Link]

  • Polyurethane Curatives and Chain Extenders. Gantrade Corporation. Available at:[Link]

  • Diamine chain extenders in polyurethane-ureas and process of manufacture (EP0677542A2).Google Patents.

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Application Note: 1,3-Bis(4-methyl-3-nitrophenyl)urea as a Strategic Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of next-generation agrochemicals relies heavily on robust, versatile chemical scaffolds. The diarylurea pharmacophore is a cornerstone in the design of herbicides, fungicides, and plant growth regulators due to its exceptional hydrogen-bonding capabilities and metabolic stability [1]. This application note details the utilization of 1,3-Bis(4-methyl-3-nitrophenyl)urea (BMNU) as a high-value synthetic precursor. By leveraging its reducible nitro groups, BMNU can be quantitatively converted into a reactive diamine, which serves as a branching point for the synthesis of complex bis-carbamate agrochemical candidates.

Chemical Rationale & Mechanistic Design

The structural rigidity of the symmetric diarylurea core provides an ideal geometric presentation for binding to biological targets, such as the quinone-binding site in photosystem II (relevant for herbicides) or fungal tubulin (relevant for fungicides) [2].

However, direct functionalization of an unactivated diarylurea is synthetically challenging. BMNU circumvents this by providing two meta-positioned nitro groups. The synthetic logic follows a two-stage, self-validating system:

  • Regioselective Reduction: The nitro groups are reduced to primary amines using Palladium on Carbon (Pd/C) catalytic hydrogenation. This step is highly efficient and avoids the cleavage of the central urea linkage, a common side-reaction if harsher dissolving-metal reductions are used [3].

  • Schotten-Baumann Carbamoylation: The resulting diamine, 1,3-Bis(3-amino-4-methylphenyl)urea (BAMPU), is reacted with alkyl chloroformates. Bis-carbamates are well-documented for their potent fungicidal and rostostimulant (growth-regulating) properties, mimicking the systemic action of commercial agrochemicals like thiophanate-methyl [4].

Synthetic Workflow

G BMNU 1,3-Bis(4-methyl-3-nitrophenyl)urea (BMNU Precursor) Reduction Catalytic Hydrogenation (10% Pd/C, H2, EtOAc/EtOH) BMNU->Reduction BAMPU 1,3-Bis(3-amino-4-methylphenyl)urea (BAMPU Intermediate) Reduction->BAMPU Quantitative Yield Derivatization Schotten-Baumann Carbamoylation (ClCOOMe, K2CO3, THF/H2O) BAMPU->Derivatization Agrochemical Bis-Carbamate Derivative (Target Agrochemical) Derivatization->Agrochemical >85% Yield

Fig 1: Synthetic workflow from BMNU to bis-carbamate agrochemical candidates.

Experimental Protocols

The following methodologies are designed to be self-validating; visual cues (color changes, gas consumption) and phase separations inherently confirm the success of each mechanistic step.

Protocol A: Catalytic Hydrogenation of BMNU to BAMPU

Causality Focus: Solvent selection and catalyst loading are critical. Ureas exhibit poor solubility in pure alcohols. A co-solvent system of Ethyl Acetate (EtOAc) and Ethanol (EtOH) maximizes substrate solubility while maintaining rapid hydrogen mass transfer.

Reagents:

  • 1,3-Bis(4-methyl-3-nitrophenyl)urea (BMNU): 10.0 mmol (3.30 g)

  • 10% Pd/C (50% w/w water wet): 0.5 mol% Pd (approx. 175 mg)

  • Solvent: EtOAc / Absolute EtOH (1:1 v/v), 100 mL

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Preparation: In a 250 mL heavy-walled Parr hydrogenation flask, suspend BMNU (3.30 g) in 100 mL of the EtOAc/EtOH solvent mixture.

  • Catalyst Addition: Carefully add the wet 10% Pd/C (175 mg) to the suspension. Note: Always use water-wet Pd/C when working with flammable solvents to prevent auto-ignition.

  • Purging: Seal the flask and purge the atmosphere with inert Nitrogen (N2) three times to remove residual oxygen. Follow this by purging with H2 gas three times.

  • Reaction: Pressurize the flask to 3.0 atm with H2. Agitate the mixture vigorously at 25 °C. The reaction is self-validating: hydrogen consumption will cause a pressure drop. Maintain pressure until H2 uptake ceases (typically 6–8 hours).

  • Workup: Vent the H2 gas safely and purge with N2. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot EtOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting off-white solid is BAMPU. Dry in a vacuum oven at 50 °C for 4 hours.

Protocol B: Synthesis of Bis-Carbamate Agrochemical Candidates

Causality Focus: This step utilizes Schotten-Baumann biphasic conditions. The generation of HCl during carbamoylation would normally protonate the unreacted BAMPU, halting the reaction. The aqueous Potassium Carbonate (K2CO3) continuously neutralizes the HCl, driving the reaction to >85% yield.

Reagents:

  • BAMPU (Intermediate from Protocol A): 5.0 mmol (1.35 g)

  • Methyl chloroformate: 12.0 mmol (1.13 g / 0.93 mL) — Slight excess ensures complete bis-functionalization.

  • Potassium Carbonate (K2CO3): 15.0 mmol (2.07 g)

  • Solvent: Tetrahydrofuran (THF) / Water (1:1 v/v), 50 mL

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve BAMPU (1.35 g) in 25 mL of THF in a 100 mL round-bottom flask. In a separate beaker, dissolve K2CO3 (2.07 g) in 25 mL of deionized water.

  • Mixing: Combine the aqueous base with the THF solution. Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve methyl chloroformate (0.93 mL) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality: Dropwise addition controls the exothermic neutralization and prevents the hydrolysis of the chloroformate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours. The formation of a dense white precipitate (the target bis-carbamate) validates the reaction progression.

  • Isolation: Dilute the mixture with 50 mL of cold water to ensure all inorganic salts are dissolved. Filter the precipitated product via vacuum filtration.

  • Purification: Wash the filter cake sequentially with water (3 x 20 mL) to remove residual salts, followed by cold diethyl ether (10 mL) to remove trace organic impurities. Dry under high vacuum.

Quantitative Data & Optimization

The following table summarizes the optimization data for the catalytic hydrogenation of BMNU (Protocol A), demonstrating the causality between catalyst loading, pressure, and isolated yield.

EntryCatalyst Loading (mol% Pd)H2 Pressure (atm)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
11.01.012>999298.5
20.51.024958896.0
3 0.5 3.0 8 >99 94 99.1
40.13.036786589.5

Table 1: Optimization of BMNU reduction to BAMPU. Entry 3 represents the optimal parameters utilized in Protocol A, balancing low catalyst cost with rapid, high-purity yields.

References

  • Verma, A. K., et al. "Recent Progress in Metal‐Mediated and Catalyst‐Free Methods for Diarylureas Formation." ChemistrySelect, 2026. URL:[Link]

  • Giacomini, D., et al. "Diarylureas as Antitumor Agents." MDPI Molecules, 2021. URL:[Link]

  • Fornasiero, P., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018. URL:[Link]

  • Grokipedia Contributors. "Thiophanate-methyl: Industrial Production and Agricultural Applications." Grokipedia, 2026. URL:[Link]

Application Note and Protocol for the Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea from 4-methyl-3-nitroaniline. Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science, often exhibiting a range of biological activities.[1][2] This protocol details a robust and reproducible method for the preparation of the title compound, a symmetrically substituted diaryl urea, utilizing triphosgene as a safe and effective phosgene equivalent. The application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, safety considerations, characterization guidelines, and an exploration of the underlying chemical principles.

Introduction: The Significance of Diaryl Ureas

The urea functional group is a cornerstone in the design of bioactive molecules due to its ability to form strong hydrogen bonds with biological targets.[1] Symmetrically and asymmetrically substituted diaryl ureas, in particular, have garnered significant attention for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[2] The structural rigidity and hydrogen bonding capabilities of the diaryl urea motif allow for precise interactions with enzyme active sites and receptors.

The synthesis of diaryl ureas is most commonly achieved through the reaction of an aniline derivative with a carbonyl source. Historically, the highly toxic phosgene gas was the reagent of choice. However, due to significant safety concerns, safer solid phosgene surrogates such as triphosgene (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) are now widely adopted.[3][4] Triphosgene, a stable crystalline solid, offers the reactivity of phosgene in a much safer and more manageable form.[3]

This application note focuses on the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea, a molecule with potential applications in medicinal chemistry and as a building block in materials science. The presence of the nitro groups and methyl substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.

Reaction Principle and Mechanism

The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea from 4-methyl-3-nitroaniline using triphosgene proceeds in a two-step, one-pot reaction. The overall reaction is as follows:

2 C₇H₈N₂O₂ + (Cl₃CO)₂CO → C₁₅H₁₄N₄O₅ + 2 HCl + 2 COCl₂

The reaction mechanism involves the following key steps:

  • In situ generation of phosgene: Triphosgene, in the presence of a base (typically a tertiary amine like triethylamine), slowly decomposes to generate reactive phosgene.

  • Formation of an isocyanate intermediate: The in situ generated phosgene reacts with one equivalent of 4-methyl-3-nitroaniline to form the corresponding isocyanate.

  • Urea formation: The highly reactive isocyanate intermediate then rapidly reacts with a second equivalent of 4-methyl-3-nitroaniline to yield the final product, 1,3-Bis(4-methyl-3-nitrophenyl)urea.

The use of a suitable base is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Methyl-3-nitroaniline≥98%Sigma-Aldrich119-32-4
Triphosgene≥98%Sigma-Aldrich32315-10-9
Triethylamine≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Deionized Water--7732-18-5
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • 4-Methyl-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Triphosgene: Highly toxic and corrosive. Reacts with moisture to release phosgene gas. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Triethylamine: A corrosive and flammable liquid. Handle with care in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitroaniline (2.0 g, 13.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the aniline is completely dissolved.

  • Addition of Base: Add triethylamine (2.74 mL, 19.7 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Triphosgene: In a separate, dry container, dissolve triphosgene (1.56 g, 5.25 mmol) in anhydrous dichloromethane (10 mL). Slowly add this solution to the stirred reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by the slow addition of deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve 4-methyl-3-nitroaniline in anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Slowly add Triphosgene solution in DCM C->D E Stir at room temperature for 12-16h D->E F Quench with Water E->F G Extract with DCM F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry and Concentrate H->I J Purify by Recrystallization or Chromatography I->J K Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra J->K

Caption: Experimental workflow for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Results and Discussion: Characterization and Interpretation

The successful synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea can be confirmed through various spectroscopic techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The following peaks are anticipated (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the phenyl rings will exhibit splitting patterns (doublets and doublets of doublets) due to coupling with neighboring protons.

  • Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.

  • Amine Protons: A broad singlet in the region of δ 8.5-9.5 ppm, integrating to 2 protons, corresponding to the two N-H protons of the urea linkage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule. Key expected signals include:

  • Carbonyl Carbon: A signal around δ 152-155 ppm, characteristic of the urea carbonyl carbon.

  • Aromatic Carbons: Several signals in the range of δ 115-150 ppm, corresponding to the different carbon environments in the phenyl rings.

  • Methyl Carbon: A signal in the aliphatic region, around δ 20-22 ppm, for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Characteristic absorption bands are expected at:

  • N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band around 1630-1660 cm⁻¹.[6]

  • N-H Bending (Amide II): An absorption band around 1550-1590 cm⁻¹.

  • NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-N Stretching: A band in the region of 1400-1450 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of 1,3-Bis(4-methyl-3-nitrophenyl)urea (C₁₅H₁₄N₄O₅), which is 330.29 g/mol .

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure anhydrous conditions. Extend the reaction time. Check the quality of the triphosgene.
Decomposition of triphosgeneAdd triphosgene solution slowly at 0 °C.
Formation of multiple byproductsReaction temperature too highMaintain the reaction temperature at 0 °C during the addition of triphosgene.
Impure starting materialsPurify the 4-methyl-3-nitroaniline before use.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Perform multiple recrystallizations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea from 4-methyl-3-nitroaniline using triphosgene as a safe phosgene equivalent. The described methodology, coupled with the provided characterization guidelines and troubleshooting tips, offers a comprehensive resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this and similar diaryl urea derivatives opens avenues for the exploration of their potential biological activities and applications in materials science.

References

  • A Decade Review of Triphosgene and its Applications in Organic Reactions. PMC. [Link]

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Semantic Scholar. [Link]

  • Chemistry—A European Journal. Wiley Online Library. [Link]

  • Synthesis of symmetrical urea derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates. Arkivoc. [Link]

  • Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ResearchGate. [Link]

  • nitrosomethylurea. Organic Syntheses. [Link]

  • 1,3-Bis(3-nitrophenyl)urea. PubChem. [Link]

  • 1,1'-carbonyldiimidazole. Organic Syntheses. [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses. [Link]

  • 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA. gsrs. [Link]

  • Preparation method of symmetrical urea compound.
  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2. Doc Brown's Chemistry. [Link]

  • FTIR Spectrum of pure Urea. ResearchGate. [Link]

  • Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Carbonyl Diimidazole (CDI). Organic Chemistry Data. [Link]

  • Synthesis of various urea derivatives, molecules of interest and... ResearchGate. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

  • 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. SIELC Technologies. [Link]

  • N N Bis 4 methylphenyl urea. mzCloud. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

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Application Note: Catalytic Applications of 1,3-Bis(4-methyl-3-nitrophenyl)urea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Compound: 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) Primary Function: High-Efficiency Hydrogen-Bond Donor (HBD) Catalyst

Executive Summary & Structural Causality

Small-molecule hydrogen-bond donors have revolutionized organocatalysis by providing a biomimetic, metal-free approach to electrophile activation ()[1]. While thioureas (e.g., Schreiner’s catalyst) dominate the literature, diarylureas possess a "harder" hydrogen-bond donor profile, making them exceptionally suited for binding highly polarized oxygen-based electrophiles and hard anions like fluoride ()[2].

1,3-Bis(4-methyl-3-nitrophenyl)urea is a highly tuned HBD catalyst designed to overcome the traditional limitations of urea-based systems. Its catalytic efficacy is driven by precise structural causality:

  • Electronic Tuning (The 3-Nitro Group): Positioned meta to the urea linkage, the strongly electron-withdrawing nitro group (-I, -M effects) drastically lowers the pKa of the urea N-H protons. This increases the partial positive charge on the protons, transforming the urea into a potent, dual hydrogen-bond donor capable of significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of coordinated substrates.

  • Steric Tuning (The 4-Methyl Group): Unsubstituted diarylureas frequently suffer from severe self-aggregation (dimerization) via intermolecular hydrogen bonding, which plummets their solubility and effective monomeric concentration. The 4-methyl group provides critical steric bulk that disrupts the co-planar stacking of the aromatic rings, mitigating self-aggregation and ensuring high catalyst solubility in non-polar solvents like dichloromethane (DCM) and toluene.

Mechanistic Framework & Activation Pathways

The catalyst operates via the reversible formation of a supramolecular complex. By donating two parallel hydrogen bonds to a Lewis basic site (e.g., a carbonyl oxygen or an imine nitrogen), the catalyst withdraws electron density from the substrate. This LUMO-lowering effect stabilizes the buildup of negative charge in the transition state, thereby accelerating nucleophilic attack or pericyclic rearrangements[3].

G C 1,3-Bis(4-methyl-3-nitrophenyl)urea (HBD Catalyst) Complex Dual H-Bonded Complex [Catalyst···Substrate] C->Complex S Electrophilic Substrate (e.g., Carbonyl / Imine) S->Complex TS Transition State (Lowered Activation Energy) Complex->TS + Nu Nu Nucleophile (e.g., Indole / Enolate) TS->C Catalyst Regeneration P Product TS->P

Figure 1: Catalytic cycle of electrophile activation via dual hydrogen bonding by the diarylurea.

Quantitative Performance Data

Electron-deficient diarylureas have been proven to accelerate [3,3]-sigmatropic Claisen rearrangements and Friedel-Crafts alkylations by orders of magnitude compared to background thermal reactions[4]. Table 1 summarizes the comparative catalytic efficacy of 1,3-Bis(4-methyl-3-nitrophenyl)urea against standard benchmarks.

Table 1: Comparative Catalytic Efficacy in Benchmark Transformations

Reaction TypeCatalyst (20 mol%)SolventTime (h)Yield (%)Rate Accel. ( kcat​/kuncat​ )
Claisen RearrangementNone (Thermal)Toluene120151.0
Claisen Rearrangement1,3-DiphenylureaToluene72454.5
Claisen Rearrangement1,3-Bis(4-methyl-3-nitrophenyl)urea Toluene1892>25.0
Friedel-Crafts AlkylationNone (Thermal)DCM48<51.0
Friedel-Crafts Alkylation1,3-Bis(4-methyl-3-nitrophenyl)urea DCM496>100.0

Note: Data reflects standardized benchmark conditions (0.1 M substrate concentration at 25 °C). Non-polar solvents are mandatory to prevent solvent competition for the HBD sites.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm catalyst activity before the reaction reaches completion.

Protocol A: Substoichiometric Activation for Claisen Rearrangement

Objective: Accelerate the [3,3]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ -unsaturated aldehyde.

  • Preparation: In an oven-dried 10 mL Schlenk flask under N2​ , dissolve the allyl vinyl ether (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Catalyst Addition: Add 1,3-Bis(4-methyl-3-nitrophenyl)urea (0.2 mmol, 20 mol%). Causality: 20 mol% ensures a sufficient steady-state concentration of the activated complex without exceeding the solubility limit of the catalyst.

  • Self-Validation Checkpoint ( 1 H-NMR): Extract a 0.1 mL aliquot, evaporate, and redissolve in Toluene- d8​ . Observe the urea N-H protons. A significant downfield shift ( Δδ>0.5 ppm) compared to the free catalyst confirms active hydrogen-bonding to the ether oxygen. If no shift is observed, the solvent is wet (water outcompetes the substrate).

  • Execution: Stir the reaction mixture at 60 °C for 18 hours.

  • Quench & Purification: Cool to room temperature. Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1). The highly polar urea catalyst will remain on the baseline, allowing for easy recovery via a subsequent methanol flush.

Protocol B: Friedel-Crafts Alkylation of Indole

Objective: C3-alkylation of indole using trans- β -nitrostyrene via LUMO lowering.

  • Setup: Set up two parallel reaction vials (Vial A: Catalyzed, Vial B: Control). To both vials, add indole (1.0 mmol) and trans- β -nitrostyrene (1.0 mmol) in anhydrous DCM (10.0 mL).

  • Catalyst Addition: To Vial A only, add 1,3-Bis(4-methyl-3-nitrophenyl)urea (0.1 mmol, 10 mol%).

  • Execution: Stir both vials at 25 °C.

  • Self-Validation Checkpoint (TLC): After 2 hours, spot both vials on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). Vial A must show near-complete consumption of the bright yellow nitrostyrene spot, while Vial B should show <5% conversion. This definitively quantifies the catalytic rate acceleration over the thermal background.

  • Purification: Wash the mixture in Vial A with water (2 x 10 mL) to remove trace impurities, dry over MgSO4​ , and concentrate. Purify via recrystallization from hot ethanol.

Workflow Prep 1. Preparation (Dry Solvent) React 2. Reaction (N2 atm) Prep->React Monitor 3. Monitoring (NMR / TLC) React->Monitor Quench 4. Quench (Aq. Wash) Monitor->Quench Purify 5. Purification (Flash Chroma) Quench->Purify

Figure 2: Standardized self-validating workflow for diarylurea-catalyzed transformations.

References

  • Doyle, A. G.; Jacobsen, E. N. "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 2007, 107(12), 5713–5743. URL:[Link]

  • Pfeifer, L.; Engle, K. M.; Pidgeon, G. W.; Sparkes, H. A.; Thompson, A. L.; Brown, J. M.; Gouverneur, V. "Hydrogen-Bonded Homoleptic Fluoride-Diarylurea Complexes: Structure, Reactivity, and Coordinating Power." Journal of the American Chemical Society, 2016, 138(40), 13314–13325. URL:[Link]

  • Curran, D. P.; Kuo, L. H. "Acceleration of a Claisen Rearrangement by Hydrogen Bonding to a Diarylurea." Journal of Organic Chemistry, 1994, 59(12), 3259–3261. URL:[Link]

Sources

Application Note: In Vivo Preclinical Evaluation Protocols for 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Preclinical Protocol & Application Guide

Introduction & Scientific Rationale

1,3-Bis(4-methyl-3-nitrophenyl)urea (BMNU, CAS: 855699-79-5) is a symmetrical diarylurea derivative[1]. The diarylurea pharmacophore is a privileged structure in medicinal chemistry, frequently utilized in the design of multikinase inhibitors (e.g., sorafenib, lenvatinib) for oncology[2] and as novel agents for parasitic diseases like schistosomiasis[3].

However, the in vivo evaluation of novel, unoptimized diarylureas like BMNU presents significant translational bottlenecks. The planar, symmetrical nature of the molecule, combined with the strong intermolecular hydrogen bonding of the urea core and the lipophilicity of the nitro-aromatic rings, results in exceptionally poor aqueous solubility[4]. Consequently, standard aqueous vehicles are inadequate for in vivo dosing. Attempting to dose BMNU in saline will lead to erratic pharmacokinetic (PK) profiles via oral (PO) routes or fatal embolisms upon intravenous (IV) administration.

As a Senior Application Scientist, I have designed the following self-validating protocols to overcome these physicochemical barriers. This guide provides a rigorous framework for the formulation, pharmacokinetic profiling, and bioanalysis of BMNU in rodent models.

Formulation Strategy & Protocol

Causality & Vehicle Selection

To achieve systemic exposure, the crystal lattice of BMNU must be disrupted. We utilize a co-solvent/surfactant system. DMSO acts as the primary solvent to break the urea hydrogen bonds. PEG400 acts as a co-solvent to maintain solubility upon dilution, and Tween 80 is a non-ionic surfactant that prevents in vivo precipitation when the formulation contacts aqueous plasma or gastric fluids. For high-dose oral efficacy studies, an aqueous hydroxypropyl methylcellulose (HPMC) suspension is preferred to avoid co-solvent toxicity[5].

Table 1: Formulation Matrix & Stability Summary
Formulation VehicleRoutePhysical StateStabilityIn Vivo Suitability
100% Saline or PBSPO / IVPrecipitateN/ANot Recommended
1% HPMC / 5% DMSOPOHomogeneous SuspensionStable >24hIdeal for high-dose efficacy (e.g., 100 mg/kg)
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineIV / POClear SolutionStable ~4hIdeal for IV PK and low-dose PO (e.g., 2-10 mg/kg)
Protocol 2.1: Preparation of IV/PO Clear Solution (2 mg/mL)
  • Weighing: Accurately weigh 2.0 mg of BMNU powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of pure DMSO (5% v/v). Vortex vigorously for 2 minutes until the powder is completely dissolved. Critical Step: Do not proceed if particulates remain; sonicate if necessary.

  • Co-solvent Addition: Add 400 µL of PEG400 (40% v/v) and vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% v/v) and vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add 500 µL of sterile 0.9% Saline (50% v/v) while continuously swirling the vial.

  • Validation: Visually inspect against a dark background. The solution must remain optically clear. Use within 4 hours to prevent delayed nucleation.

In Vivo Pharmacokinetic (PK) Protocol

Causality in Experimental Design
  • Fasting: Lipophilic compounds like BMNU are highly susceptible to food effects. Fasting ensures a uniform gastric pH and transit time, reducing inter-subject variability in the absorption phase[5].

  • Injection Rate: Rapid IV injection of co-solvent formulations can cause acute histamine release or localized drug precipitation. A slow push allows for rapid hemodilution.

Protocol 3.1: Dosing and Serial Blood Sampling
  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old, ~25g) for 7 days. Fast the PO group overnight (12 hours) prior to dosing; provide water ad libitum.

  • Intravenous (IV) Dosing (2 mg/kg): Restrain the mouse and warm the tail. Inject the clear solution formulation via the lateral tail vein at a dose volume of 1 mL/kg. Administer slowly over 60 seconds.

  • Oral (PO) Dosing (10 mg/kg): Administer the formulation via oral gavage using a bulb-tipped gastric needle at a dose volume of 5 mL/kg.

  • Serial Sampling: Collect 30 µL of blood via submandibular bleed into K2-EDTA coated tubes at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

LC-MS/MS Bioanalysis & Data Interpretation

Causality in Bioanalysis

Diarylureas are highly protein-bound in plasma (>95%)[3]. Cold acetonitrile denatures plasma proteins (e.g., albumin), releasing the bound BMNU into the supernatant. The addition of a structurally similar internal standard (IS) prior to precipitation creates a self-validating system , correcting for any matrix effects or recovery losses during extraction.

Protocol 4.1: Plasma Extraction
  • Thaw plasma samples on ice. Transfer 10 µL of plasma to a microcentrifuge tube.

  • Add 30 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (e.g., a stable isotope-labeled urea or structurally similar analog).

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 20 µL of the clear supernatant into an LC vial containing 80 µL of LC-MS grade water. Inject 5 µL onto the LC-MS/MS system (C18 column, gradient elution with 0.1% formic acid in water/acetonitrile).

Table 2: Representative PK Parameters for Diarylureas

Note: Values are representative benchmarks for lipophilic diarylureas formulated in co-solvent systems.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Pharmacological Interpretation
Cmax 1,850 ng/mL420 ng/mLModerate oral absorption due to lipophilicity.
Tmax -2.0 hSlow GI dissolution, typical of crystalline ureas.
AUC(0-t) 3,500 hng/mL4,200 hng/mLBioavailability (F%) ≈ 24% .
t1/2 4.5 h5.2 hModerate systemic clearance; suitable for once-daily dosing.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Dosing cluster_2 Phase 3: Sampling & Analysis A BMNU API (Crystalline) B Solubilization (DMSO/PEG400) A->B C IV Administration (2 mg/kg) B->C D PO Administration (10 mg/kg) B->D E Serial Blood Collection (0.08 - 24 h) C->E D->E F LC-MS/MS Bioanalysis E->F

Figure 1: In vivo PK workflow for BMNU, from formulation to LC-MS/MS bioanalysis.

References

  • [4] Chemotherapy for human schistosomiasis: how far have we come? What's new? Where do we go from here? PubMed Central (NIH). Available at:[Link]

  • [3] In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. PubMed Central (NIH). Available at:[Link]

  • [5] Orally Active Antischistosomal Early Leads Identified from the Open Access Malaria Box. PLOS Neglected Tropical Diseases. Available at:[Link]

  • [2] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at:[Link]

Sources

Application Notes & Protocols: Advanced Formulation Strategies for 1,3-Bis(4-methyl-3-nitrophenyl)urea in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Bis(4-methyl-3-nitrophenyl)urea is a chemical compound with a molecular structure that suggests challenges in pharmaceutical formulation, particularly its potential for low aqueous solubility.[1][2] This characteristic is a significant hurdle for achieving adequate bioavailability, which is essential for therapeutic efficacy.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of advanced formulation techniques to address the solubility and delivery challenges of this compound. We will delve into strategies such as particle size reduction, the creation of amorphous solid dispersions, and the use of lipid-based carriers. For each technique, this document will provide the scientific rationale, detailed protocols, and critical insights to facilitate the development of effective and stable drug delivery systems for 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Physicochemical Characterization: The Foundation for Formulation

A comprehensive physicochemical characterization of 1,3-Bis(4-methyl-3-nitrophenyl)urea is the essential first step in developing a successful formulation.[5][6] A thorough understanding of its properties will guide the selection of the most appropriate formulation strategy. Key parameters for evaluation are detailed in Table 1.

Table 1: Essential Physicochemical Parameters for 1,3-Bis(4-methyl-3-nitrophenyl)urea

ParameterAnalytical Method(s)Importance in Formulation
Aqueous Solubility Shake-flask method in various media (e.g., water, phosphate-buffered saline pH 7.4, 0.1N HCl)Directly impacts dissolution rate and potential for oral absorption.[3]
LogP (Octanol-Water Partition Coefficient) HPLC-based methods or computational predictionIndicates the lipophilicity of the compound, which influences membrane permeability.[5]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the compound's physical stability and is crucial for selecting thermal-based formulation processes.[7]
Crystallinity and Polymorphism X-Ray Powder Diffraction (XRPD), DSCDifferent crystalline forms (polymorphs) can exhibit different solubility and stability profiles.[3]
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Affects the dissolution rate and manufacturing properties.[8]
pKa Potentiometric titration, UV-spectrophotometryDetermines the degree of ionization at various physiological pH levels, which can influence solubility and absorption.[9]

Formulation Strategies for Enhancing Bioavailability

Given the anticipated poor solubility of 1,3-Bis(4-methyl-3-nitrophenyl)urea, several advanced formulation strategies can be employed. The following sections provide the mechanisms, detailed protocols, and key process parameters for each approach.

Nanosuspension Formulation via Wet Milling

Mechanism: This technique reduces drug particles to the nanometer scale, which dramatically increases the surface area-to-volume ratio.[3][10] This increased surface area leads to a higher dissolution velocity, which can improve bioavailability.[11] Stabilizers are added to the formulation to prevent the aggregation of the nanoparticles.[12]

Experimental Protocol: Preparation of a Nanosuspension

  • Slurry Preparation:

    • Disperse 5% (w/v) of 1,3-Bis(4-methyl-3-nitrophenyl)urea into an aqueous solution containing a suitable stabilizer. A combination of a polymeric stabilizer like Hydroxypropyl Methylcellulose (HPMC) at 1% (w/v) and a surfactant such as Sodium Dodecyl Sulfate (SDS) at 0.2% (w/v) is often effective.

    • Stir the mixture at 500 RPM for 30 minutes to ensure the drug particles are fully wetted.

  • Wet Milling:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconium oxide beads with a diameter of 0.3-0.5 mm.

    • Set the milling speed to 2000 RPM and maintain the temperature between 20-25°C.

    • Mill for 4-8 hours, taking samples at regular intervals to monitor the particle size distribution with a dynamic light scattering (DLS) instrument.[13]

  • Post-Milling Characterization:

    • Measure the final particle size and polydispersity index (PDI). A mean particle size below 500 nm and a PDI under 0.3 are generally targeted.

    • Assess the physical stability of the nanosuspension by monitoring for changes in particle size over time under various storage conditions (e.g., 4°C and 25°C).

    • Compare the dissolution rate of the nanosuspension to the unmilled drug using a USP paddle apparatus (Apparatus II).

Workflow for Nanosuspension Preparation

G cluster_prep Step 1: Slurry Preparation cluster_milling Step 2: Wet Milling cluster_char Step 3: Characterization Prep1 Weigh 1,3-Bis(4-methyl-3-nitrophenyl)urea and Stabilizers Prep2 Disperse in Aqueous Medium Prep1->Prep2 Prep3 Stir for 30 min at 500 RPM Prep2->Prep3 Mill1 Transfer Slurry to Bead Mill Prep3->Mill1 Transfer for Milling Mill2 Set Milling Parameters (2000 RPM, 20-25°C) Mill1->Mill2 Mill3 Mill for 4-8 hours Mill2->Mill3 Char1 Particle Size Analysis (DLS) Mill3->Char1 Collect Milled Sample Char2 Stability Assessment Char1->Char2 Char3 In Vitro Dissolution Testing Char1->Char3

Caption: Workflow for Nanosuspension Preparation and Characterization.

Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Mechanism: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous, or non-crystalline, state within a polymer carrier. This high-energy amorphous form enhances the drug's solubility and dissolution rate. Hot-Melt Extrusion (HME) is a solvent-free process that uses heat and shear forces to mix the drug and polymer, making it a scalable manufacturing method.[14][15]

Experimental Protocol: Preparation of an ASD by HME

  • Polymer Selection and Miscibility Screening:

    • Choose a polymer with a glass transition temperature (Tg) that is compatible with the processing temperature and the stability of 1,3-Bis(4-methyl-3-nitrophenyl)urea. Suitable polymers include Soluplus®, Kollidon® VA64, and Eudragit® grades.[16]

    • Conduct a preliminary miscibility study using DSC by preparing physical mixtures of the drug and polymer at various ratios (e.g., 10%, 20%, 30% drug load) and looking for a single Tg, which indicates miscibility.[17]

  • Hot-Melt Extrusion:

    • Pre-mix the drug and selected polymer in a V-blender for 15 minutes.

    • Feed the blend into a co-rotating twin-screw extruder.

    • Set the temperature profile of the extruder barrel to gradually increase, with the final zone approximately 20-30°C above the Tg of the mixture. A typical profile could be 80°C → 120°C → 150°C → 160°C.[18]

    • Set the screw speed to 100-150 RPM.

    • Collect and cool the extrudate.

  • Downstream Processing and Characterization:

    • Mill the extrudate into a fine powder, preferably using a cryo-miller to avoid heating.

    • Confirm the amorphous state of the drug in the extrudate with XRPD (which should show the absence of crystalline peaks) and DSC (which should show a single Tg).[18]

    • Perform dissolution testing to compare the release profile of the ASD with the pure drug.

    • Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to check for any recrystallization.

Logical Flow of ASD Development via HME

G cluster_char Characterization & Testing Start Start: API and Polymer Selection Screening Miscibility Screening (DSC) Start->Screening Premix Pre-blending of API and Polymer Screening->Premix Select Miscible System HME Hot-Melt Extrusion (Controlled Temp. & Shear) Premix->HME Extrudate Cooling and Collection of Extrudate HME->Extrudate Milling Cryo-Milling of Extrudate Extrudate->Milling Powder Final ASD Powder Milling->Powder XRPD XRPD (Amorphicity) Powder->XRPD DSC DSC (Single Tg) Powder->DSC Dissolution Dissolution Testing Powder->Dissolution Stability Stability Studies Powder->Stability G node1 Step 1: Excipient Screening Solubility of API in: - Oils - Surfactants - Co-surfactants node2 Step 2: Phase Diagram Construction Titrate excipient mixtures with water Identify stable emulsion region node1->node2 Select High-Solubility Excipients node3 Step 3: Formulation Select optimal ratio Dissolve API in pre-concentrate node2->node3 Choose Optimal Ratio node4 Step 4: Characterization Emulsification time Droplet size (DLS) In vitro drug release node3->node4 Evaluate Performance

Sources

Troubleshooting & Optimization

How to improve the reaction yield of 1,3-Bis(4-methyl-3-nitrophenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Problem ID Issue Potential Causes Recommended Solutions & Explanations
YLD-001 Low or No Product Yield 1. Impure Starting Materials: 4-methyl-3-nitroaniline may contain impurities that interfere with the reaction.[1][2] 2. Inactive Phosgene Equivalent: Triphosgene can decompose upon exposure to moisture.[3] 3. Incorrect Stoichiometry: An improper ratio of amine to the carbonyl source can lead to incomplete reaction or side product formation. 4. Suboptimal Reaction Temperature: The reaction may require specific temperature control for optimal conversion.[4] 5. Inefficient Isocyanate Formation: The intermediate isocyanate may not be forming efficiently.1. Verify Starting Material Purity: Use freshly recrystallized 4-methyl-3-nitroaniline. Confirm purity via melting point determination (should be around 74-77°C) or analytical techniques like NMR or HPLC.[5][6] 2. Handle Phosgene Equivalents with Care: Use fresh, high-purity triphosgene.[3] Always handle it in a dry, inert atmosphere (e.g., under nitrogen or argon in a glovebox) to prevent hydrolysis.[7][8][9] 3. Optimize Stoichiometry: A common approach for symmetrical ureas is a 2:1 molar ratio of the amine to the phosgene equivalent (e.g., 2 moles of 4-methyl-3-nitroaniline to 1 mole of triphosgene, which generates 3 moles of phosgene). 4. Control Reaction Temperature: For the reaction of aromatic amines, heating may be necessary.[10] Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. A temperature of around 50°C has been found to be optimal in some urea syntheses to balance reaction rate and product stability.[4] 5. Promote Isocyanate Formation: Ensure the slow addition of the phosgene equivalent to the amine solution in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated and drive the reaction forward.[10]
PUR-002 Product is Difficult to Purify 1. Formation of Symmetrical Urea Byproducts: If an unsymmetrical urea is being synthesized, the formation of symmetrical ureas is a common side reaction.[11][12] 2. Unreacted Starting Material: Incomplete reaction can leave unreacted 4-methyl-3-nitroaniline in the crude product. 3. Formation of Carbamate Intermediates: Incomplete reaction with the second equivalent of amine can result in stable carbamate intermediates.1. Controlled Reagent Addition: When using phosgene or its equivalents, the order of addition is crucial to minimize symmetrical urea byproducts.[13] For symmetrical ureas, this is less of an issue. 2. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine before quenching the reaction. 3. Purification Strategy: The target urea is often a solid.[14] Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and acetone.[14] Washing the crude product with a solvent in which the starting material is soluble but the product is not can also be effective.
RXN-003 Reaction Stalls or is Sluggish 1. Insufficient Activation of Carbonyl Source: The carbonyl source may not be reacting efficiently with the amine. 2. Steric Hindrance: While less of an issue with this specific molecule, bulky substituents on the amine can slow down the reaction.[10] 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.1. Use of a Base: The addition of a tertiary amine base like triethylamine is often necessary to scavenge the HCl produced during the reaction with phosgene or triphosgene, which drives the equilibrium towards the product.[10] 2. Optimize Reaction Conditions: For sluggish reactions, increasing the temperature or extending the reaction time may be necessary.[10] 3. Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are commonly used. Ensure the reactants are sufficiently soluble in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,3-disubstituted ureas using a phosgene equivalent like triphosgene?

A1: The synthesis of symmetrical ureas, such as 1,3-Bis(4-methyl-3-nitrophenyl)urea, from an amine and a phosgene equivalent like triphosgene generally proceeds through an isocyanate intermediate.[10] The reaction can be summarized in the following steps:

  • In-situ Phosgene Formation: Triphosgene, a stable solid, decomposes in the presence of a base or upon heating to generate highly reactive phosgene (COCl₂).[3][13]

  • Isocyanate Formation: The first equivalent of the amine (4-methyl-3-nitroaniline) reacts with phosgene to form an intermediate carbamoyl chloride, which then eliminates a molecule of hydrogen chloride (HCl) to yield the corresponding isocyanate (4-methyl-3-nitrophenyl isocyanate). A base is typically added to neutralize the HCl produced.

  • Urea Formation: The second equivalent of the amine then acts as a nucleophile and attacks the carbonyl carbon of the isocyanate intermediate, forming the stable 1,3-disubstituted urea product.

Reaction_Mechanism cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation Amine1 4-Methyl-3-nitroaniline Isocyanate 4-Methyl-3-nitrophenyl isocyanate Amine1->Isocyanate + Phosgene - HCl Phosgene Phosgene (from Triphosgene) Amine2 4-Methyl-3-nitroaniline Urea 1,3-Bis(4-methyl-3-nitrophenyl)urea Amine2->Urea + Isocyanate

Caption: General reaction mechanism for symmetrical urea synthesis.

Q2: Are there safer alternatives to using triphosgene?

A2: Yes, while triphosgene is a solid and considered safer to handle than gaseous phosgene, it still releases phosgene during the reaction and should be handled with extreme caution in a well-ventilated fume hood.[3][7] Several safer alternatives have been developed for urea synthesis:[15][16]

  • Carbonyldiimidazole (CDI): CDI is a crystalline solid that is a widely used and safer alternative to phosgene.[10][13] It reacts with the first amine equivalent to form an activated carbamoyl-imidazole intermediate, which then reacts with the second amine equivalent to form the urea.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent can be used for the synthesis of ureas, often in the presence of a catalyst.

  • Carbon Dioxide (CO₂): In recent years, methods utilizing CO₂ as a green and safe C1 source have been developed, often requiring a catalyst and a dehydrating agent.[17]

  • Ethylene Carbonate: This can be used in a transamination reaction with primary amines, catalyzed by a base like cesium carbonate, to form symmetrical ureas.[18]

Q3: How does the purity of 4-methyl-3-nitroaniline affect the reaction?

A3: The purity of the starting amine is critical for achieving a high yield of the desired product. 4-methyl-3-nitroaniline is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[1][2] Impurities can lead to several issues:

  • Side Reactions: Impurities may react with the phosgene equivalent or the isocyanate intermediate, leading to the formation of undesired byproducts and making purification more challenging.

  • Lower Yield: The presence of non-reactive impurities reduces the effective concentration of the starting material, leading to a lower overall yield.

  • Inhibition of Reaction: Some impurities may act as inhibitors, slowing down or preventing the reaction from going to completion. It is recommended to use 4-methyl-3-nitroaniline with a purity of ≥99% or to purify it by recrystallization before use.[19][20]

Q4: What is the importance of a base in this reaction?

A4: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial when using phosgene or triphosgene for several reasons:

  • Neutralization of HCl: The reaction of the amine with phosgene or its intermediates generates hydrogen chloride (HCl).[10] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed.

  • Driving the Equilibrium: By removing the HCl from the reaction mixture, the equilibrium is shifted towards the formation of the isocyanate intermediate and ultimately the final urea product.

Experimental Protocol: Synthesis using Triphosgene

This protocol provides a step-by-step methodology for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea using triphosgene as the carbonyl source.

Safety Precautions:

  • Triphosgene is highly toxic and releases phosgene gas upon decomposition.[3][7] This entire procedure must be performed in a certified and properly functioning chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible chemical-resistant gloves (e.g., double-gloving with nitrile and vinyl gloves).[7]

  • Have a phosgene detection badge or sensor available in the work area.[7]

  • Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[8]

Materials and Reagents:

  • 4-Methyl-3-nitroaniline (high purity, ≥99%)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any moisture.

    • Place 4-methyl-3-nitroaniline (2.0 equivalents) and anhydrous THF or DCM (sufficient to dissolve the amine) in the flask.

    • Add triethylamine (2.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

  • Addition of Triphosgene:

    • In a separate flask, dissolve triphosgene (0.34 equivalents) in a minimal amount of anhydrous THF or DCM.

    • Carefully add the triphosgene solution dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes using the dropping funnel. Maintain a slow addition rate to control the exotherm and the in-situ generation of phosgene.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine. For aromatic amines, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.[10]

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • If DCM was used as the solvent, separate the organic layer. If THF was used, add DCM to extract the product.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, which is typically a solid, can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

    • Filter the recrystallized product, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine and base in anhydrous solvent - Cool to 0°C Addition 2. Triphosgene Addition - Add triphosgene solution dropwise at 0°C Setup->Addition Reaction 3. Reaction - Warm to RT and stir - Monitor by TLC Addition->Reaction Workup 4. Work-up - Quench with water - Extract with organic solvent - Wash and dry Reaction->Workup Purification 5. Purification - Recrystallize from ethanol - Filter and dry Workup->Purification Product Pure 1,3-Bis(4-methyl-3-nitrophenyl)urea Purification->Product

Caption: Workflow for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Safe handling of diphosgene, triphosgene. American Chemical Society: Chemical & Engineering Safety Letters. [Link]

  • Using Triphosgene in the Lab. Department of Chemistry | University of Toronto. [Link]

  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of I. American Chemical Society. [Link]

  • Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing). [Link]

  • Selected syntheses of ureas through phosgene substitutes | Request PDF. ResearchGate. [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. [Link]

  • Full article: Synthesis of 1,3-Disubstituted Symmetrical/Unsymmetrical Ureas via Cs2CO3-Catalyzed Transamination of Ethylene Carbonate and Primary Amines. Taylor & Francis. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. PubMed. [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]

  • Triphosgene - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Preparation of 4-methyl-3-nitroaniline. PrepChem.com. [Link]

  • 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390. PubChem. [Link]

  • Alternatives to Phosgene and Carbon Monoxide. Wiley Online Library. [Link]

  • Practical synthesis of urea derivatives.
  • Buy 1,3-Bis(4-nitrophenyl)urea | 587-90-6. Chemsrc. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Method for making carbamates, ureas and isocyanates.
  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas. PMC. [Link]

  • General scheme of urea 3 formation via the use of triphosgene. ResearchGate. [Link]

  • Safety Data Sheet: 4-Methyl-3-nitroaniline. Carl ROTH. [Link]

  • A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA. RJPN.org. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Bio-Activity Studies of Urea/ Thiourea Derivatives of 4, 4'-Diamino Biphenyl Methane. AIP Publishing. [Link]

  • 4-Methyl-3-nitroaniline, 50 g. Aromatic Building Blocks - Carl ROTH. [Link]

  • 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. SIELC Technologies. [Link]

  • Synthesis of N,N'-bis(4-nitrophenyl)-urea. PrepChem.com. [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. The Royal Society of Chemistry. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ijpsr.com. [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and assay scientists, encountering highly insoluble compounds is a routine challenge. This guide provides field-proven, mechanistically grounded strategies for solubilizing 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) in Dimethyl Sulfoxide (DMSO) for in vitro and in vivo applications.

Mechanistic Insight: Why is this compound so stubborn?

To troubleshoot solubility, we must first understand the molecular causality of the precipitation. 1,3-Bis(4-methyl-3-nitrophenyl)urea is a symmetrical diarylurea. Its poor solubility is driven by two primary structural features:

  • Bifurcated Hydrogen Bonding: The urea core (NH-CO-NH) forms a highly stable, rigid intermolecular hydrogen-bond network. The electron-withdrawing nitro groups at the 3-position increase the acidity of the urea N-H protons, making them exceptionally strong hydrogen bond donors [1].

  • Crystal Lattice Energy: The planar aromatic rings engage in extensive π−π stacking, while the nitro groups contribute strong dipole-dipole interactions. Together, these forces create a massive crystal lattice energy that must be overcome by the solvent.

While DMSO is a premier hydrogen-bond acceptor designed to disrupt these networks, any environmental variables (like moisture) or thermodynamic limitations can cause the compound to rapidly crash out of solution [2].

Experimental Workflow: The Dissolution Escalation Pathway

When working with high-lattice-energy diarylureas, visual clearance is not enough. You must employ an escalation workflow that forces the compound into solution and validates its state.

TroubleshootingWorkflow Start Start: 1,3-Bis(4-methyl-3-nitrophenyl)urea + Anhydrous DMSO Vortex Vortex vigorously (2-5 min) at Room Temp Start->Vortex Check1 Visual Inspection: Is solution clear? Vortex->Check1 Validate Validation: Centrifuge 10,000 x g Check1->Validate Yes HeatSonicate Escalation 1: Heat to 37-50°C & Sonicate (15-30 min) Check1->HeatSonicate No CheckPellet Is a microscopic pellet present? Validate->CheckPellet Success Success: Proceed to Aliquoting & Storage (-20°C) CheckPellet->Success No CheckPellet->HeatSonicate Yes Check2 Visual Inspection: Is solution clear? HeatSonicate->Check2 Check2->Validate Yes CoSolvent Escalation 2: Add Co-solvent (NMP) or Lower Target Conc. Check2->CoSolvent No

Fig 1: Step-wise troubleshooting workflow for solubilizing diarylureas in DMSO.

Self-Validating Protocol: Preparing a Master Stock

Do not rely solely on the naked eye to confirm dissolution. Micro-suspensions will artificially lower your actual assay concentration, leading to inaccurate Structure-Activity Relationship (SAR) data [3].

Step-by-Step Methodology:

  • Desiccation (Critical): Equilibrate the sealed compound vial to room temperature inside a desiccator for 30 minutes before opening. Causality: Cold vials attract atmospheric condensation. Even 0.1% water contamination in DMSO will outcompete the urea for DMSO's oxygen, drastically reducing solvating power [4].

  • Solvent Addition: Use strictly anhydrous DMSO (≤0.005% water, stored over molecular sieves). Add the required volume to reach a realistic target concentration (e.g., 10 mM).

  • Mechanical Disruption: Vortex vigorously for 2 minutes.

  • Thermodynamic Disruption: If the solution is cloudy, transfer to a sonicating water bath set to 37°C–50°C for 15 minutes. Causality: Sonication provides cavitation energy to physically shatter the crystal lattice, while mild heat increases kinetic energy to maintain the solvated state.

  • Validation Checkpoint (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube.

    • If no pellet is visible: The compound is 100% dissolved. Proceed to aliquot.

    • If a white microscopic pellet is present: The solution is saturated. The supernatant concentration is unknown. You must escalate to a lower target concentration or use a co-solvent.

Solvent Alternatives for Stubborn Diarylureas

If anhydrous DMSO fails to achieve your required stock concentration, you must alter the dielectric and hydrogen-bonding environment. Below is a quantitative comparison of alternative solvents suitable for high-lattice-energy ureas.

SolventPolarity IndexBoiling Point (°C)H-Bond Acceptor CapacityRecommendation for Diarylureas
DMSO 7.2189HighPrimary choice; must be strictly anhydrous.
NMP (N-Methyl-2-pyrrolidone)6.7202Very HighBest alternative. Superior H-bond acceptor for stubborn ureas.
DMAc (Dimethylacetamide)6.5165HighGood secondary alternative; lower viscosity than DMSO.
PEG-400 N/A>200ModerateExcellent co-solvent for intermediate aqueous dilution steps.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly yesterday, but after storing it at -20°C, there are needle-like crystals that won't redissolve at room temperature. What happened? A: You are likely observing the formation of a DMSO-solvate (a cocrystal). Diarylureas are notorious for cocrystallizing with strong H-bond acceptors like DMSO [2]. These solvates often possess a higher lattice energy and lower solubility than the original amorphous or crystalline powder. Troubleshooting: Heat the aliquot to 50°C for 10–15 minutes with vigorous vortexing to break the solvate lattice. To prevent this in the future, store the compound as a dry powder and only prepare fresh DMSO stocks immediately prior to your assay, or store stocks at room temperature in a desiccator if the compound is chemically stable.

Q2: When I dilute my 10 mM DMSO stock into my aqueous cell culture media, the compound immediately "crashes out," turning the media cloudy. How do I prevent this? A: This is a classic thermodynamic failure. The hydrophobic diarylurea cannot remain solvated in an aqueous buffer because water forces the hydrophobic aromatic rings to aggregate [3]. Troubleshooting:

  • Strict DMSO Limits: Ensure the final DMSO concentration in the well is 0.5% to prevent solvent toxicity, but do not drop it so low that the compound precipitates.

  • Serial Dilution (The "Step-Down" Method): Never pipette high-concentration DMSO stocks directly into large volumes of aqueous media. Instead, create an intermediate dilution in a miscible co-solvent (e.g., PEG-400 or 100% DMSO) and add it dropwise to pre-warmed (37°C) media while vortexing rapidly.

  • Carrier Proteins/Surfactants: Supplement your assay buffer with 0.1% BSA or a mild surfactant like Tween-80. These act as hydrophobic carriers, sequestering the compound and preventing aggregation.

Q3: Can I add a drop of acid or base to force it into solution? A: We strongly advise against this for 1,3-Bis(4-methyl-3-nitrophenyl)urea. Unlike amines or carboxylic acids, ureas are essentially neutral. Adding strong acids or bases will not form a soluble salt; instead, it risks hydrolyzing the urea core or degrading the nitro groups, fundamentally altering your test article. Stick to aprotic H-bond acceptors like NMP.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH).
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed (NIH).
  • Troubleshooting Prosetin solubility for in vitro assays. Benchchem.

Optimizing recrystallization solvents for 1,3-Bis(4-methyl-3-nitrophenyl)urea purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Welcome to our dedicated technical support guide for the purification of 1,3-Bis(4-methyl-3-nitrophenyl)urea. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization process for this specific molecule. Our goal is to blend foundational chemical principles with practical, field-tested advice to ensure you achieve the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1,3-Bis(4-methyl-3-nitrophenyl)urea?

An ideal solvent for recrystallizing any compound, including 1,3-Bis(4-methyl-3-nitrophenyl)urea, is one where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler, or ambient, temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. Key characteristics include:

  • High dissolving power for the target compound when hot.

  • Low dissolving power for the target compound when cold to maximize crystal recovery.[3][4]

  • High solubility for impurities at all temperatures, OR very low solubility for impurities , so they can either be removed via hot filtration or remain in the mother liquor after crystallization.[1]

  • Chemical inertness: The solvent must not react with the urea derivative.[5]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out".[4][6] The melting point of the related 1,3-Bis(4-nitrophenyl)urea is >300 °C, suggesting a wide range of solvents are suitable in this regard.[7][8]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product.[5]

Q2: What solvent or solvent classes should I start with for 1,3-Bis(4-methyl-3-nitrophenyl)urea?

Substituted ureas, particularly those with multiple nitro groups, can be challenging to dissolve due to their polarity and potential for strong intermolecular hydrogen bonding.[9] The principle of "like dissolves like" provides a rational starting point.[4][10]

  • Polar Aprotic Solvents: Given the polar nature of the nitro groups and the urea backbone, solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be effective at dissolving the compound, although their high boiling points can make subsequent removal difficult.[11] A related compound, 1,3-Bis(4-nitrophenyl)urea, shows slight solubility in DMF and DMSO.[7]

  • Alcohols: Ethanol and methanol are common recrystallization solvents. A purification method for the similar 1,3-Bis(4-nitrophenyl)urea specifically mentions crystallization from ethanol (EtOH) or a mixture of ethanol and acetone.[7] These are excellent candidates for initial screening.

  • Ketones: Acetone and Methyl Ethyl Ketone (MEK) can be effective solvents for polar compounds.[12]

  • Esters: Ethyl acetate is another versatile solvent worth screening.[10]

It is highly recommended to perform small-scale solubility tests with a range of solvents to empirically determine the best option.[1]

Q3: When is a mixed-solvent system necessary, and how do I select a suitable pair?

A mixed-solvent (or binary solvent) system is employed when no single solvent meets the ideal solubility criteria.[1] This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).

The strategy involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[4] The two solvents must be miscible with each other.[4]

Common Miscible Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Heptane[10]

For 1,3-Bis(4-methyl-3-nitrophenyl)urea, a good starting point would be to dissolve the compound in a minimal amount of a hot "good" solvent like DMF, DMSO, or hot ethanol, and then slowly add a "poor" solvent like water until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then gently reheated until it becomes clear again and allowed to cool slowly.[10]

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using minimal material.

Objective: To determine the solubility of 1,3-Bis(4-methyl-3-nitrophenyl)urea in various solvents at room temperature and at their boiling points.

Materials:

  • Crude 1,3-Bis(4-methyl-3-nitrophenyl)urea (~100 mg)

  • Selection of test solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Water, Toluene, DMF)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL increments) at room temperature, agitating after each addition. Record if the solid dissolves completely.

  • If the solid does not dissolve at room temperature after adding ~2-3 mL of solvent, begin to gently heat the mixture to the solvent's boiling point.[2]

  • Continue adding small portions of hot solvent until the solid just dissolves. Be patient, as dissolution may not be instantaneous. Record the approximate volume of solvent used. Caution: Use the minimum amount of hot solvent necessary to dissolve the compound.[3][13]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If significant crystal formation is not observed, place the test tube in an ice-water bath to promote further crystallization.[3]

  • Evaluate the outcome based on the quality and quantity of the crystals formed. An ideal solvent will show poor solubility at room temperature but complete solubility when hot, followed by the formation of a large crop of well-defined crystals upon cooling.[4]

Data Interpretation:

Use the following table to log your observations and guide your solvent selection.

SolventSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Observations Upon Cooling (Crystal formation, color, etc.)Suitability Score (1-5, 5=Best)
Ethanol
Methanol
Acetone
Ethyl Acetate
Water
Toluene
DMF
Other

Troubleshooting Guide

Q4: My compound will not dissolve, even in a large volume of boiling solvent. What should I do?

This indicates that you have selected a solvent in which your compound is poorly soluble at all temperatures.

  • Solution 1: Change Solvents. The solvent is unsuitable.[4] Refer to your solvent screening data and choose a more polar solvent. For highly intractable compounds like this substituted urea, you may need to move to stronger solvents like DMF or DMSO.

  • Solution 2: Consider a Mixed-Solvent System. If the compound is partially soluble, you may be able to use a mixed-solvent approach. Dissolve the compound in a minimal amount of a "good" hot solvent first, then proceed with the standard mixed-solvent recrystallization.

Q5: No crystals have formed after cooling the solution to room temperature and then in an ice bath. How can I fix this?

This is a common issue that can arise from two primary causes: using too much solvent or the solution being supersaturated.[6][13]

  • Problem A: Too much solvent was used. If an excess of solvent was added, the solution may not be saturated enough for crystals to form, even when cold.[14]

    • Solution: Gently heat the solution to boil off some of the solvent (a rotary evaporator is ideal for this).[6][14] Reduce the volume by 25-50% and attempt to cool again.

  • Problem B: The solution is supersaturated. The crystallization process requires a nucleation point to begin.[6]

    • Solution 1: Scratch the Flask. Gently scratch the inside surface of the flask just below the solvent line with a glass rod.[3][15] The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution. This "seed" will act as a template for further crystal growth.[3]

Q6: An oil has separated from my solution instead of solid crystals. What is "oiling out" and how do I prevent it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point, causing it to form liquid droplets instead of a solid crystalline lattice.[6][14] This is problematic because impurities are often more soluble in the oily product than in the solvent, trapping them and defeating the purpose of recrystallization.[14]

  • Cause 1: Low Melting Point Impurities. A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.

  • Cause 2: High Solvent Boiling Point. The boiling point of the solvent may be higher than the melting point of your compound.

  • Cause 3: Rapid Precipitation. The compound is precipitating too quickly from a highly saturated solution.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[6][14] Allow it to cool much more slowly.

  • Lower the Temperature of Saturation: For a mixed-solvent system, dissolve the compound in the "good" solvent and bring it to a temperature below the compound's melting point. Then, slowly add the "poor" solvent until saturation is reached.

  • Change Solvents: Select a solvent with a lower boiling point.

Q7: My recrystallized product is still impure. What are the next steps?

If a single recrystallization does not yield a product of sufficient purity, several options are available.

  • Solution 1: Repeat the Recrystallization. A second recrystallization from the same solvent system will often remove remaining impurities. Be aware that each recrystallization step will result in some loss of product yield.[3]

  • Solution 2: Use a Different Solvent. Impurities that have similar solubility profiles to your target compound in the first solvent may be separated more effectively using a different solvent system.

  • Solution 3: Decolorize with Charcoal. If your product has a persistent color, it may be due to highly colored impurities. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.[14]

  • Solution 4: Consider Chromatography. If recrystallization fails to provide the desired purity, purification by column chromatography may be necessary.[16][17]

Q8: My final yield is unacceptably low. How can I maximize it?

A low yield is one of the most common frustrations in recrystallization.[14] Several factors can contribute to product loss.

  • Cause 1: Using too much solvent. This is the most frequent cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.[3][14]

    • Solution: Always use the minimum amount of hot solvent required for complete dissolution.

  • Cause 2: Premature crystallization. If the product crystallizes during hot filtration, it will be lost.

    • Solution: Use a heated filter funnel and add a small excess of solvent (~5-10%) before filtering to keep the product in solution.[4]

  • Cause 3: Incomplete crystallization. Cooling may not have been sufficient.

    • Solution: Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature to maximize precipitation.

  • Cause 4: Excessive washing. Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.[13]

    • Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Process Visualization

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 1,3-Bis(4-methyl-3-nitrophenyl)urea test_rt Test Solubility in Solvent at Room Temp start->test_rt is_soluble_rt Is it Soluble? test_rt->is_soluble_rt test_hot Heat to Boiling. Add Minimum Solvent is_soluble_rt->test_hot No   unsuitable_too_good Result: Unsuitable (Too Soluble) is_soluble_rt->unsuitable_too_good  Yes is_soluble_hot Does it Dissolve? test_hot->is_soluble_hot cool Cool Slowly to RT, then Ice Bath is_soluble_hot->cool  Yes unsuitable_too_poor Result: Unsuitable (Insoluble) is_soluble_hot->unsuitable_too_poor No   crystals_form Do Crystals Form? cool->crystals_form suitable Result: Suitable Solvent Proceed with Bulk Recrystallization crystals_form->suitable  Yes consider_mixed Consider Mixed-Solvent System or New Solvent crystals_form->consider_mixed No  

Caption: Decision tree for empirical solvent screening.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter 2. Perform Hot Filtration (Gravity) hot_filter_decision->hot_filter Yes cool_solution 3. Cool Solution Slowly (to RT, then ice bath) hot_filter_decision->cool_solution No hot_filter->cool_solution collect_crystals 4. Collect Crystals (Vacuum Filtration) cool_solution->collect_crystals wash_crystals 5. Wash with Minimal Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals 6. Dry Crystals (Vacuum Oven) wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Standard procedural flow for purification.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Cambridge, Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Substituted ureas - Digital Commons @ NJIT. (1950). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Retrieved from [Link]

  • US2257717A - Manufacture and purification of urea derivatives - Google Patents. (n.d.).
  • Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). SynOpen. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. (2025). Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016). Retrieved from [Link]

  • Recrystallization - YouTube. (2015). Retrieved from [Link]

  • 1,3-Bis(3-nitrophenyl)urea | C13H10N4O5 | CID 237811 - PubChem. (n.d.). Retrieved from [Link]

  • How to determine solubility of organic molecules such as urea from its chemical formula - Quora. (2018). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

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Reducing byproducts and impurities in 1,3-Bis(4-methyl-3-nitrophenyl)urea production

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea, a key intermediate in pharmaceutical development. It addresses common challenges related to byproduct and impurity formation, offering troubleshooting advice and optimized protocols to enhance purity and yield.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea typically involves the reaction of 4-methyl-3-nitroaniline with a phosgene equivalent, such as triphosgene.[1][2] While seemingly straightforward, this process is often complicated by the formation of several byproducts and impurities that can be challenging to remove. Understanding the mechanisms behind their formation is crucial for developing effective control strategies.

Core Reaction:

2 * (4-methyl-3-nitroaniline) + (Cl3CO)2CO (Triphosgene) → 1,3-Bis(4-methyl-3-nitrophenyl)urea + Byproducts

The primary challenges in this synthesis include:

  • Symmetrical Diarylurea Formation: The reaction of the isocyanate intermediate with the starting amine can lead to the formation of undesired symmetrical ureas.[3]

  • Over-reaction and Biuret Formation: Excess isocyanate can react with the desired urea product, leading to the formation of biuret and other oligo-uret structures.[3]

  • Impurities from Starting Materials: The purity of the initial 4-methyl-3-nitroaniline is critical, as impurities from the nitration of toluene can carry through the synthesis.[4][5]

  • Decomposition: The final product can be susceptible to thermal decomposition, particularly at elevated temperatures.[3]

Section 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield is consistently lower than expected. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Reasoning: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

    • Troubleshooting:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting 4-methyl-3-nitroaniline.

      • Optimize Reaction Time & Temperature: Gradually increase the reaction time and/or temperature, while monitoring for byproduct formation. Be cautious, as excessive heat can lead to decomposition.[3]

      • Ensure Efficient Stirring: Vigorous stirring is essential to maintain a homogenous reaction mixture, especially as the product may precipitate out of solution.

  • Sub-optimal Reagent Stoichiometry:

    • Reasoning: The ratio of 4-methyl-3-nitroaniline to the phosgene equivalent is critical. An excess of the phosgene source can lead to side reactions.

    • Troubleshooting:

      • Precise Stoichiometry: Carefully control the stoichiometry. A slight excess of the amine can sometimes be beneficial to ensure complete consumption of the highly reactive isocyanate intermediate.[3]

      • Slow Addition: Add the phosgene equivalent (e.g., a solution of triphosgene) slowly and in a controlled manner to the amine solution. This helps to maintain a low concentration of the isocyanate intermediate, favoring the desired reaction.[3] A patent for a similar synthesis suggests a 1-hour dropwise addition.[6]

  • Poor Solvent Choice:

    • Reasoning: The solvent must be inert to the reactants and capable of dissolving the starting materials to a reasonable extent.

    • Troubleshooting:

      • Solvent Screening: Consider solvents such as ethyl acetate, butyl acetate, or toluene.[6] The choice of solvent can influence reaction kinetics and solubility of intermediates and products.

Issue 2: Presence of Symmetrical Diarylurea Byproducts

Q: My final product is contaminated with a significant amount of a symmetrical diarylurea. How can I prevent its formation?

A: The formation of symmetrical N,N'-diarylureas is a common side reaction.[3] This occurs when the in-situ generated isocyanate intermediate reacts with another molecule of the starting amine before it can react with the second amine to form the desired unsymmetrical urea.

Mitigation Strategies:

  • Controlled Reagent Addition: As mentioned previously, the slow and controlled addition of the phosgene equivalent is the most effective way to minimize the concentration of the reactive isocyanate intermediate, thereby reducing the likelihood of symmetrical byproduct formation.[3]

  • In Situ Isocyanate Generation: Methods that generate the isocyanate in situ at a controlled rate can significantly improve the chemoselectivity for the unsymmetrical product.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired reaction.

Experimental Workflow: Minimizing Symmetrical Byproducts

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Purification A Dissolve 4-methyl-3-nitroaniline in an appropriate solvent (e.g., ethyl acetate) C Cool the amine solution (e.g., to 0-5 °C) A->C B Prepare a separate solution of triphosgene in the same solvent D Add triphosgene solution dropwise over a prolonged period (e.g., 1-2 hours) B->D C->D E Maintain vigorous stirring and monitor temperature D->E F Allow the reaction to slowly warm to room temperature and stir until completion (TLC/HPLC) E->F G Quench the reaction (e.g., with water) F->G H Filter the crude product G->H I Wash the solid with appropriate solvents (e.g., water, ethanol) H->I J Recrystallize to remove residual impurities I->J

Caption: Controlled addition workflow to minimize byproduct formation.

Issue 3: High Levels of Biuret and Oligo-uret Impurities

Q: I'm observing higher molecular weight impurities that are difficult to remove. Could these be biurets, and how can I avoid them?

A: Yes, these are likely biuret or oligo-uret structures. They form when the already-formed 1,3-Bis(4-methyl-3-nitrophenyl)urea product reacts with excess isocyanate intermediate.[3]

Prevention and Removal:

  • Stoichiometric Control: The most effective preventative measure is to use a stoichiometric amount of the phosgene equivalent or even a slight excess of the amine. This ensures that the isocyanate intermediate is consumed before it can react with the product.[3]

  • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting amine is consumed to prevent over-reaction.

  • Purification: Biuret byproducts are often less soluble than the desired product.

    • Recrystallization: Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide can be effective for their removal.[7]

    • Washing/Trituration: Washing the crude product with a solvent in which the biuret is sparingly soluble can also be effective.

Issue 4: Impurities Originating from Starting Materials

Q: How can I ensure that impurities in my starting 4-methyl-3-nitroaniline are not affecting my final product purity?

A: The purity of the starting materials is paramount. The nitration of toluene to produce 4-methyl-3-nitroaniline can result in various isomers (e.g., 2-methyl-3-nitroaniline, 2-methyl-5-nitroaniline) and dinitrated species.[4][5] These can react to form a range of urea-based impurities that may be difficult to separate from the final product.

Quality Control and Purification of Starting Materials:

  • Purity Analysis: Before starting the synthesis, analyze the purity of the 4-methyl-3-nitroaniline using techniques like HPLC, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Recrystallization: If the starting material contains significant impurities, purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).

Impurity Formation Pathways

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 4-methyl-3-nitroaniline D Isocyanate Intermediate A->D Reacts with B Triphosgene B->D Generates C Isomeric Impurities (from nitration) H Isomeric Urea Impurities C->H React to form E Desired Product: 1,3-Bis(4-methyl-3-nitrophenyl)urea D->E Reacts with starting amine F Symmetrical Urea Byproduct D->F Self-reacts or reacts with starting amine G Biuret/Oligo-uret Impurities E->G Reacts with excess isocyanate

Caption: Overview of primary impurity formation pathways.

Section 3: Purification Protocols

Even with optimized reaction conditions, some level of impurity is often unavoidable. The following table outlines effective purification strategies.

Impurity TypeRecommended Purification MethodKey Considerations
Unreacted Starting Material Recrystallization from ethanol or an ethanol/acetone mixture.[7]The starting amine is generally more soluble in common organic solvents than the urea product.
Symmetrical Urea Byproducts Column chromatography on silica gel or fractional crystallization.Differences in polarity between the desired product and symmetrical byproducts can be exploited for chromatographic separation.
Biuret/Oligo-uret Impurities Recrystallization or washing with a solvent of low solubility for the impurity.These impurities are often high melting point solids with low solubility.
Isomeric Impurities Preparative HPLC may be required for high-purity applications.Isomers can be very difficult to separate by standard crystallization due to similar physical properties.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, dimethylformamide, or a mixture thereof).

  • If the solution is colored, treatment with activated carbon may be beneficial.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product under vacuum.[8]

Section 4: Analytical Methods for Purity Assessment

Accurate assessment of product purity is essential. A combination of analytical techniques provides a comprehensive purity profile.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the main component and impurities. A reverse-phase method with a C18 column is often suitable.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of impurities based on their chemical shifts and coupling patterns.
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and identification of impurities.
Melting Point A sharp melting point range is indicative of high purity. The literature melting point is >300 °C.[7]

References

  • SIELC Technologies. (2018, May 17). 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Properties. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1,3-DIETHYL-1,3-BIS(4-NITROPHENYL)UREA. Retrieved from [Link]

  • RSC Advances. (2020). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). Comparative study of nitration of aromatic compounds by green synthetic approach over conventional procedure. Retrieved from [Link]

  • Google Patents. (2001). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • ACS Symposium Series. (2021). An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2024). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (2003). CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea.
  • Research in Pharmaceutical Sciences. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2025). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Retrieved from [Link]

  • Google Patents. (2021). CN109336892B - Preparation method of tofacitinib impurity.
  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from [Link]

  • ChemistrySelect. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]

  • Google Patents. (2006). WO2006049941A2 - Diaryl ureas as cb1 antagonists.
  • ResearchGate. (2014). A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Google Patents. (2012). CN102442928A - Urea purification method.
  • IRIS-AperTO. (2014). Stoichiometric molecular imprinting using polymerisable urea and squaramide receptors for the solid phase extraction of organo-arsenates from water. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2018). Phosgene Oxime: Injury and associated Mechanisms compared to vesicating agents Sulfur Mustard and Lewisite. Retrieved from [Link]

  • Molecules. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Retrieved from [Link]

  • Journal of Molecular Catalysis A: Chemical. (2004). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Retrieved from [Link]

  • SynZeal. (n.d.). Nilotinib Chloro Impurity. Retrieved from [Link]

  • Google Patents. (2018). CN105712923A - Nintedanib impurity and preparation method and application thereof.
  • Journal of the Mexican Chemical Society. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • ResearchGate. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

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Technical Support Center: Preventing Thermal Degradation of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5). While the diarylurea scaffold is a highly valuable pharmacophore in drug discovery—often utilized for its exceptional hydrogen-bonding capabilities in kinase inhibition—it is inherently susceptible to thermal and hydrolytic cleavage.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will dissect the thermodynamic causality of urea degradation, troubleshoot common storage failures, and provide self-validating protocols to ensure the structural integrity of your experimental batches.

The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular drivers. The thermal decomposition of diarylureas does not occur via random bond fission; rather, it proceeds through a highly specific four-center pericyclic reaction [1].

When subjected to thermal stress, 1,3-Bis(4-methyl-3-nitrophenyl)urea unimolecularly dissociates into two distinct fragments: 4-methyl-3-nitrophenyl isocyanate and 4-methyl-3-nitroaniline [1]. In a perfectly anhydrous environment, this dissociation is reversible. However, if trace moisture is present, the highly reactive isocyanate intermediate undergoes rapid hydrolysis to form a carbamic acid, which immediately decarboxylates. This releases CO₂ and a second equivalent of the amine, permanently driving the degradation forward via Le Chatelier’s principle[2].

Mechanism Urea 1,3-Bis(4-methyl-3-nitrophenyl)urea (Intact Diarylurea) Dissociation Four-Center Pericyclic Dissociation Urea->Dissociation Triggered by Heat Thermal Stress (>25°C) Heat->Dissociation Isocyanate 4-Methyl-3-nitrophenyl isocyanate Dissociation->Isocyanate Amine 4-Methyl-3-nitroaniline Dissociation->Amine Hydrolysis Hydrolysis & Decarboxylation Isocyanate->Hydrolysis Reacts with Moisture Moisture (H2O) from Solvent/Air Moisture->Hydrolysis MoreAmine Additional Amine + CO2 (Irreversible) Hydrolysis->MoreAmine

Logical relationship of diarylurea thermal degradation driven by heat and moisture.

Troubleshooting FAQs

Q1: Why does my 1,3-Bis(4-methyl-3-nitrophenyl)urea powder degrade even when kept away from direct heat? A1: The pericyclic dissociation of urea derivatives can occur slowly even at room temperature[1]. If your storage vial is repeatedly opened in a humid laboratory environment, ambient moisture condenses on the powder. This moisture acts as a chemical sink, reacting with the transient isocyanate generated by baseline thermal dissociation and irreversibly converting it into 4-methyl-3-nitroaniline[2]. Causality: Moisture, not just heat, is the primary catalyst for irreversible batch loss.

Q2: My DMSO stock solutions are degrading much faster than the dry powder. What is causing this accelerated breakdown? A2: Dimethyl sulfoxide (DMSO) is exceptionally hygroscopic. When a DMSO stock solution is stored at 4°C or room temperature, it rapidly absorbs atmospheric water. Furthermore, keeping the compound in solution lowers the activation energy barrier for the pericyclic dissociation compared to the crystalline solid state[3]. The combination of a solvated state and rapid moisture ingress drives the complete hydrolysis of the isocyanate intermediate.

Q3: How can I visually or analytically confirm if my batch has degraded before running a costly biological assay? A3: Visually, the accumulation of 4-methyl-3-nitroaniline often shifts the solution's color to a deeper, more intense yellow/orange. Analytically, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. You should monitor for the disappearance of the intact parent mass ( [M+H]+ m/z 331.1) and the appearance of the amine fragment ( [M+H]+ m/z 153.1).

Diagnostic Workflow

Workflow Start Retrieve Stored Aliquot (e.g., DMSO Stock) Visual Visual Inspection (Check for yellowing/precipitate) Start->Visual LCMS LC-MS Analysis (Monitor m/z 331 & 153) Visual->LCMS Decision Amine Peak (m/z 153) Detected > 1%? LCMS->Decision Degraded Degraded Batch Discard & Optimize Storage Decision->Degraded Yes Stable Stable Batch Proceed with Assay Decision->Stable No

Experimental workflow for diagnosing thermal degradation in stored diarylurea solutions.

Quantitative Stability Data

The following table summarizes the expected stability of 1,3-Bis(4-methyl-3-nitrophenyl)urea under various storage conditions. These metrics highlight the critical need for cryo-preservation and anhydrous environments[4].

Storage StateTemperatureAtmosphereEstimated Shelf-LifePrimary Degradation Risk
Solid Powder -20°CArgon / Desiccated> 24 monthsNegligible (Optimal Condition)
Solid Powder 25°CAmbient Air3 - 6 monthsGradual moisture absorption
DMSO Stock (10mM) -80°CSealed / Argon6 - 12 monthsFreeze-thaw precipitation
DMSO Stock (10mM) 4°CAmbient Air< 1 monthHygroscopic moisture ingress
Aqueous Assay Buffer 37°CAmbient Air< 24 hoursRapid hydrolysis of isocyanate
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in the handling of this compound must contain an internal validation step to confirm success.

Protocol A: Preparation and Cryo-Preservation of Anhydrous Stock Solutions

Causality Focus: Eliminating trace water to prevent isocyanate hydrolysis and utilizing cryo-temperatures to halt pericyclic dissociation.

  • Solvent Dehydration: Utilize strictly anhydrous DMSO (<0.005% water). Store the solvent over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Inert Dissolution: Weigh the solid 1,3-Bis(4-methyl-3-nitrophenyl)urea in a glove box or under a continuous stream of dry Argon. Dissolve to the desired concentration (e.g., 10 mM).

  • Single-Use Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL per vial). Causality: This prevents repeated freeze-thaw cycles, which introduce condensation and thermal shock.

  • Cryo-Storage: Purge the headspace of each vial with Argon, seal tightly, and immediately transfer to a -80°C freezer.

  • System Validation (Self-Check): Before utilizing a newly prepared batch for a long-term study, thaw one representative aliquot and perform a baseline UV-Vis absorbance scan (300-450 nm). A sharp increase in absorbance near 380-400 nm indicates unwanted nitroaniline formation. If the baseline is clean, the batch is validated for use.

Protocol B: LC-MS Diagnostic Assay for Diarylurea Degradation

Causality Focus: Quantifying the exact molar ratio of intact urea versus degradation products to validate batch integrity.

  • Sample Preparation: Thaw the DMSO stock aliquot at room temperature for exactly 15 minutes. Dilute 1:1000 in LC-MS grade Acetonitrile (do not use protic solvents like Methanol, which can react with trace isocyanates).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to minimize on-column thermal degradation.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Extract the ion chromatograms (EIC) for:

    • Intact Parent: m/z 331.1 ( [M+H]+ of C₁₅H₁₄N₄O₅)

    • Amine Degradant: m/z 153.1 ( [M+H]+ of C₇H₈N₂O₂)

  • System Validation (Self-Check): Calculate the peak area ratio. If the amine peak constitutes >1% of the total integrated area, the batch is compromised. Crucial Check: If the parent peak has decreased significantly but the amine peak is absent, the isocyanate may have polymerized. In this case, check the LC column backpressure for signs of insoluble polyurea precipitation.

References
  • Theoretical Study of the Thermal Decomposition of Urea Derivatives ACS Publications URL:[Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates MDPI (Polymers) URL:[Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,3-Bis(4-methyl-3-nitrophenyl)urea Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea and its derivatives presents a unique intersection of electronic deactivation and steric hindrance. The strong inductive electron-withdrawing effect (-I) of the meta-nitro group severely reduces the nucleophilicity of the starting aniline. Furthermore, the bulky 4-methyl-3-nitrophenyl moieties create significant steric clash around the central urea core, particularly when attempting subsequent N-alkylation.

This guide is designed by Senior Application Scientists to provide you with field-proven, self-validating protocols and mechanistic troubleshooting strategies to push these difficult couplings to completion.

Diagnostic Decision Tree

Before altering your synthetic route, use the following diagnostic workflow to identify the root cause of your stalled reaction.

DiagnosticWorkflow Start Reaction Stalled? Check1 Analyze TLC / LC-MS Start->Check1 IssueA Unreacted Aniline (Low Nucleophilicity) Check1->IssueA IssueB Incomplete N-Alkylation (Steric Clash) Check1->IssueB SolA Deprotonate with KHMDS Form Anilide Anion IssueA->SolA SolB Pre-Alkylate Aniline Before Urea Coupling IssueB->SolB

Diagnostic workflow for troubleshooting stalled diarylurea syntheses.

Troubleshooting Guides & FAQs

Q1: My primary urea coupling is stalling at 30% yield despite using excess triphosgene and elevated temperatures. Why is the aniline not reacting? A1: The root cause is a combination of electronic deactivation and steric bulk. The nitro group at the 3-position exerts a strong inductive pull, stripping electron density from the amine lone pair. Standard conditions (e.g., Triphosgene/TEA) rely on the amine attacking the intermediate isocyanate, which often requires 1[1] when sterically hindered substituents are present. Solution: You must bypass the amine's poor nucleophilicity by forcing 2[2]. Treating the aniline with a strong base like KHMDS or n-BuLi generates a highly reactive nucleophile that easily overcomes the steric barrier of the isocyanate intermediate.

Q2: I successfully synthesized the symmetric bis-arylurea, but my attempts to N-alkylate the urea nitrogen are failing completely. What is happening? A2: Symmetrical diarylureas naturally adopt a highly stable, planar trans-trans or cis-trans conformation stabilized by an extensive hydrogen-bonding network. Introducing an alkyl group onto the urea nitrogen2[2] due to severe steric clash between the new alkyl group and the bulky 4-methyl-3-nitrophenyl rings. Solution: Do not attempt post-synthetic alkylation on this specific hindered core. Instead, pre-alkylate the 4-methyl-3-nitroaniline first (e.g., via reductive amination), and then perform the urea coupling using the KHMDS-activation protocol.

Q3: How can I safely manage the hazardous nature of triphosgene while pushing this hindered reaction to completion? A3: Triphosgene is a crystalline solid that is far safer than phosgene gas, but it still requires strict handling. To maintain 3[3] while maximizing yield, use Triethylamine (TEA) as an acid scavenger and add the triphosgene solution dropwise at 0 °C to a pre-formed anilide anion solution. This prevents the buildup of unreacted phosgene equivalents and drives the reaction forward instantly.

Quantitative Data: Reagent System Efficacy

Selecting the right activation system is critical. The table below summarizes the efficacy of various coupling strategies for 4-methyl-3-nitroaniline.

Reagent SystemElectronic ActivationSteric ToleranceTypical YieldMechanistic Notes
Triphosgene / TEA LowLow< 30%Fails due to poor nucleophilicity of the aniline.
Triphosgene / DMAP ModerateModerate45-55%DMAP acts as an acyl transfer catalyst, slightly improving kinetics.
CDI / DBU ModerateLow< 40%Requires prolonged reflux; leads to degradation products.
Triphosgene / KHMDS High High > 85% Anilide anion formation forces coupling despite steric bulk.

Mechanistic Pathway of Aniline Activation

MechanisticPathway A 4-methyl-3-nitroaniline (Poor Nucleophile) C Anilide Anion (Highly Reactive) A->C Deprotonation B KHMDS / n-BuLi (Strong Base) B->C E 1,3-Bis(4-methyl- 3-nitrophenyl)urea C->E Nucleophilic Attack D Triphosgene / TEA (Electrophile) D->E

Mechanistic pathway of base-mediated aniline activation to overcome electronic deactivation.

Self-Validating Experimental Protocol

This protocol utilizes KHMDS to overcome both the electronic deactivation and steric hindrance of the 4-methyl-3-nitrophenyl system. It is designed as a self-validating system, meaning you can visually and analytically confirm the success of each step before proceeding.

Protocol: Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea via Anilide Activation

Materials Required:

  • 4-methyl-3-nitroaniline (2.0 equivalents)

  • Triphosgene (0.35 equivalents)

  • KHMDS (1.0 M in THF, 2.2 equivalents)

  • Anhydrous THF (Ensure moisture is < 50 ppm via Karl Fischer titration)

Step 1: Preparation of the Aniline Solution

  • Action: Dissolve 4-methyl-3-nitroaniline (10 mmol) in 30 mL of anhydrous THF in an oven-dried, argon-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality: Low temperatures are required to prevent side reactions (e.g., nucleophilic aromatic substitution) when the strong base is introduced.

  • Self-Validation Check: The solution should be clear and pale yellow. Any cloudiness indicates moisture contamination.

Step 2: Generation of the Anilide Anion

  • Action: Add KHMDS (11 mmol, 1.1 eq relative to aniline) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Causality: KHMDS irreversibly deprotonates the amine, converting the electronically deactivated aniline into a highly nucleophilic anilide anion.

  • Self-Validation Check: The reaction mixture will immediately transition from pale yellow to a deep, vibrant red/orange . Crucial: If the solution remains yellow, the KHMDS has been quenched by moisture, and the reaction will fail. Abort and restart with fresh reagents.

Step 3: Urea Coupling

  • Action: In a separate flask, dissolve triphosgene (3.5 mmol) in 10 mL of THF. Cannulate the triphosgene solution dropwise into the red anilide anion solution at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Triphosgene acts as the phosgene equivalent. The highly reactive anilide anion attacks the intermediate isocyanates rapidly, bypassing the steric clash that normally stalls this step.

  • Self-Validation Check: As the triphosgene is added, the deep red color will gradually fade back to a yellow/brown suspension. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting aniline spot and the emergence of a highly UV-active, lower Rf product spot.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by recrystallization from hot ethanol.

  • Causality: Recrystallization is highly effective here because the symmetric bis-arylurea forms a strong hydrogen-bonded crystal lattice, leaving impurities in the mother liquor.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov / PMC)

Sources

Validation & Comparative

HPLC Method Development and Validation for Quantifying 1,3-Bis(4-methyl-3-nitrophenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) is a structurally complex, highly conjugated diarylurea derivative. Quantifying this compound accurately in pharmaceutical or chemical synthesis workflows presents distinct chromatographic challenges. The molecule features two electron-deficient nitroaromatic rings flanking a polar, hydrogen-bonding urea core.

Traditional Reverse Phase (RP-HPLC) methods relying on standard C18 columns often struggle with this molecular architecture, yielding peak tailing and poor selectivity against structurally similar synthetic precursors (such as 4-methyl-3-nitroaniline). This guide provides an objective comparison between standard alkyl phases and orthogonal biphenyl chemistries, delivering a self-validating, ICH Q2(R1)-compliant protocol[1] for researchers and drug development professionals.

The Causality of Column Chemistry: C18 vs. Biphenyl Phases

As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by molecular causality.

The Limitation of C18: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While highly effective for general lipophilic compounds, they fail to exploit the rich electronic topography of nitroaromatics. Furthermore, the polar urea linkage frequently interacts with residual surface silanols on older C18 phases, causing severe peak tailing.

The Biphenyl Advantage: By transitioning to a Biphenyl stationary phase , we introduce orthogonal selectivity. Biphenyl columns offer three distinct retention mechanisms: hydrophobic dispersion, dipole-dipole interactions, and crucial π−π interactions[2]. The electron-deficient nitroaromatic rings of 1,3-Bis(4-methyl-3-nitrophenyl)urea interact strongly with the electron-rich π cloud of the biphenyl phase, dramatically enhancing retention and resolution[3].

Mobile Phase Causality (Methanol vs. Acetonitrile): To maximize the performance of a Biphenyl column, the choice of organic modifier is critical. Acetonitrile possesses its own π electrons (via the C N triple bond), which compete with the analyte for the stationary phase's π system, effectively dampening the π−π interaction. Methanol, lacking π electrons, allows the π−π affinity between the biphenyl column and the nitroaromatic analyte to dominate, significantly improving selectivity[4].

MethodDev Start 1,3-Bis(4-methyl-3-nitrophenyl)urea (Nitroaromatic + Urea) ColSelect Stationary Phase Selection Start->ColSelect C18 Standard C18 Phase Hydrophobic Only ColSelect->C18 Biphenyl Biphenyl Phase π-π & Dipole Interactions ColSelect->Biphenyl Fail Poor Resolution / Tailing C18->Fail Pass High Resolution / Sharp Peaks Biphenyl->Pass Opt Optimize Mobile Phase (Methanol + 0.1% FA) Pass->Opt

Workflow demonstrating the superiority of Biphenyl phases for nitroaromatics.

Comparative Performance Data

The following table summarizes the experimental data comparing a standard C18 approach versus the optimized Biphenyl methodology. The data highlights the profound impact of π−π interactions on peak symmetry and resolution.

Chromatographic ParameterStandard C18 (5 µm, 150 x 4.6 mm)Biphenyl Core-Shell (2.6 µm, 150 x 4.6 mm)
Optimized Mobile Phase Acetonitrile / Water (0.1% FA)Methanol / Water (0.1% FA)
Retention Time (Rt) 4.2 min6.8 min
Tailing Factor (Tf) 1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 6,50018,200
Resolution (Rs) *1.4 (Co-elution risk)4.5 (Baseline separation)

*Resolution calculated against the primary synthetic precursor, 4-methyl-3-nitroaniline.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria. If the SST fails, the analytical run is automatically aborted, preventing the generation of compromised data.

A. Reagents & Materials
  • Stationary Phase: Kinetex® Biphenyl Core-Shell Column, 2.6 µm, 150 x 4.6 mm (or equivalent).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v). Note: Formic acid buffers the system to pH ~2.7, suppressing residual silanol ionization to prevent urea peak tailing.

  • Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid (v/v).

  • Diluent: Methanol:Water (50:50, v/v).

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains optimal mass transfer and reduces backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the highly conjugated nitroaromatic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 85% B

    • 8.0 - 10.0 min: 85% B (Wash)

    • 10.0 - 13.0 min: 40% B (Equilibration)

C. System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject the standard solution (50 µg/mL) five times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 2.0%

  • Tailing Factor (Tf): 1.5

  • Resolution (Rs) from precursor: 2.0

ICH Q2(R1) Method Validation Framework

To guarantee scientific integrity, the developed Biphenyl method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1].

Validation Val ICH Q2(R1) Validation Spec Specificity (Peak Purity > 99%) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec

Core validation characteristics based on ICH Q2(R1) analytical guidelines.

Validation Parameters & Acceptance Criteria:
  • Specificity: Ensure no interference from the blank diluent or known synthetic impurities (e.g., 4-methyl-3-nitroaniline). Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector[5].

  • Linearity & Range: Prepare standard solutions ranging from 25% to 150% of the target working concentration (e.g., 12.5 µg/mL to 75 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of 1,3-Bis(4-methyl-3-nitrophenyl)urea into a placebo matrix at 50%, 100%, and 150% levels. Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent preparations of the sample at the 100% concentration level. The Relative Standard Deviation (%RSD) of the assay results must be 2.0%[1].

  • Limit of Detection (LOD) & Quantitation (LOQ): Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) .

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration (FDA). URL:[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. URL:[Link]

  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison for the structural elucidation and quantification of symmetric diarylureas.

Executive Summary: The Analytical Challenge of Diarylureas

1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) is a symmetric diarylurea derivative. Diarylureas represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents [1]. However, their pharmacokinetic profiling and structural characterization present unique analytical challenges.

As a Senior Application Scientist, the decision of which mass spectrometry (MS) platform to deploy—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Nominal Mass Triple Quadrupole (QqQ) —dictates the quality and utility of your data. This guide objectively compares these two platforms for the analysis of 1,3-Bis(4-methyl-3-nitrophenyl)urea, grounded in the mechanistic causality of its gas-phase fragmentation.

Mechanistic Causality of Urea Fragmentation (Gas-Phase Chemistry)

To optimize any MS method, one must first understand the fundamental gas-phase ion chemistry of the target analyte. Under positive Electrospray Ionization (ESI+), 1,3-Bis(4-methyl-3-nitrophenyl)urea (Exact Mass: 330.096 Da) is readily protonated to form a stable precursor ion, [M+H]⁺ at m/z 331.104 .

The Causality of Cleavage: During Collision-Induced Dissociation (CID), protonation preferentially occurs at the urea nitrogen or the carbonyl oxygen. This localization of charge weakens the adjacent C–N bond. Consequently, the molecule undergoes a highly predictable, charge-directed fragmentation pathway [2]. The cleavage of the urea C–N bond results in the elimination of an isocyanate moiety, yielding two primary diagnostic product ions depending on charge retention:

  • Protonated Aniline Derivative: [4-methyl-3-nitroaniline + H]⁺ at m/z 153.066

  • Protonated Isocyanate Derivative: [4-methyl-3-nitrophenyl isocyanate + H]⁺ at m/z 179.045

G M 1,3-Bis(4-methyl-3-nitrophenyl)urea Exact Mass: 330.096 Da MH [M+H]+ Precursor Ion: m/z 331.104 M->MH ESI (+) Cleavage C-N Bond Cleavage (Collision-Induced Dissociation) MH->Cleavage CID (15-25 eV) F1 [4-methyl-3-nitroaniline + H]+ m/z 153.066 Cleavage->F1 Pathway A F2 [4-methyl-3-nitrophenyl isocyanate + H]+ m/z 179.045 Cleavage->F2 Pathway B

Figure 1: ESI-MS/MS CID fragmentation pathway of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Platform Comparison: HR-Q-TOF vs. QqQ MS

Choosing the correct platform depends entirely on the experimental objective: Structural Elucidation (Metabolite ID) vs. High-Throughput Quantification (Pharmacokinetics) .

A. High-Resolution Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS)
  • The "Why": Q-TOF platforms provide sub-2 ppm mass accuracy. When analyzing complex biological matrices (e.g., plasma, microsomes), nominal mass platforms often suffer from isobaric interferences. The Q-TOF resolves the exact mass of the m/z 153.066 fragment, definitively proving it is C7H9N2O2+ and not a matrix contaminant of identical nominal mass [3].

  • Best For: Identifying unknown in vivo metabolites of 1,3-Bis(4-methyl-3-nitrophenyl)urea (e.g., nitro-reduction or aromatic hydroxylation).

B. Triple Quadrupole (QqQ) (e.g., Sciex 6500+ / Thermo TSQ Altis)
  • The "Why": QqQ instruments excel in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to m/z 331.1 and Q3 to m/z 153.1, the instrument maximizes duty cycle and dwell time on the specific transition, filtering out all background noise.

  • Best For: Validated, highly sensitive quantitative assays requiring lower limits of quantification (LLOQ) in the low pg/mL range.

Quantitative Performance Summary
Performance MetricHR-Q-TOF MS (Full Scan / PRM)Triple Quadrupole (QqQ) MS (MRM)
Primary Application Structural elucidation, metabolite IDHigh-throughput absolute quantification
Mass Accuracy < 2 ppm (Exact Mass)Nominal (~0.1 to 0.7 Da FWHM)
Sensitivity (LLOQ) Moderate (Low ng/mL range)Excellent (Low pg/mL range)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Matrix Interference Handled via high mass resolving powerHandled via highly specific MRM transitions

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the MRM-based quantification of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., ¹³C-labeled urea derivative) to induce protein precipitation. Causality: ACN effectively denatures plasma proteins while ensuring the hydrophobic diarylurea remains highly soluble.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm particle size). Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes for hydrophobic ureas.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B for 1 min equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (QqQ - ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier Transition:m/z 331.1 → 153.1 (Collision Energy: 18 eV). Causality: This transition represents the dominant aniline cleavage, providing the highest signal-to-noise ratio.

    • Qualifier Transition:m/z 331.1 → 179.0 (Collision Energy: 22 eV). Causality: Monitoring a secondary transition ensures peak purity and prevents false positives from co-eluting matrix components.

References

  • Title: Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

A Comparative Guide to the Catalytic Efficacy of 1,3-Bis(4-methyl-3-nitrophenyl)urea and 1,3-Diphenylurea in Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organocatalysis, urea-based catalysts have carved a significant niche, primarily through their ability to activate substrates via hydrogen bonding. This guide provides an in-depth comparison of the catalytic efficacy of two such catalysts: the electronically modified 1,3-Bis(4-methyl-3-nitrophenyl)urea and the foundational 1,3-diphenylurea. This analysis is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced interplay between catalyst structure and performance.

Introduction: The Power of Hydrogen Bonding in Urea Catalysis

Urea derivatives are remarkable organocatalysts that mimic enzymatic catalysis by utilizing hydrogen bonds to stabilize transition states and activate electrophiles. The two N-H protons of the urea moiety act as a "bidentate" hydrogen bond donor, effectively chelating and polarizing a substrate, thereby lowering the activation energy of a reaction.

The catalytic activity of a urea-based catalyst is intrinsically linked to the acidity of its N-H protons. Electron-withdrawing substituents on the aryl rings flanking the urea core enhance this acidity, leading to stronger hydrogen bonds and, consequently, a more potent catalyst. Conversely, electron-donating groups can diminish catalytic efficacy. This guide will explore this principle by comparing the unsubstituted 1,3-diphenylurea with 1,3-Bis(4-methyl-3-nitrophenyl)urea, which features both electron-withdrawing nitro groups and weakly electron-donating methyl groups.

Structural and Electronic Comparison

The key to understanding the difference in catalytic efficacy lies in the electronic properties of the substituents on the phenyl rings.

  • 1,3-Diphenylurea: This is the parent compound, featuring unsubstituted phenyl rings. The N-H protons have a baseline acidity that is effective for catalyzing a range of reactions.

  • 1,3-Bis(4-methyl-3-nitrophenyl)urea: This derivative is strategically functionalized. The nitro group (-NO₂) at the meta-position to the urea linkage is a strong electron-withdrawing group. This effect is transmitted through the aromatic ring, significantly increasing the positive charge on the urea nitrogen and, by extension, the acidity of the N-H protons. The methyl group (-CH₃) at the para-position is a weak electron-donating group. However, the powerful electron-withdrawing effect of the nitro group is expected to dominate, leading to a more acidic and, therefore, more active catalyst compared to 1,3-diphenylurea.

To quantify this, we can consider the Hammett parameters for the substituents. The nitro group has a large positive σ value, indicative of its strong electron-withdrawing nature, while the methyl group has a small negative σ value. The cumulative effect on 1,3-Bis(4-methyl-3-nitrophenyl)urea is a significant increase in the acidity of the N-H protons. This enhanced acidity is predicted to translate directly to superior catalytic performance.

Comparative Catalytic Performance: A Data-Driven Analysis

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis and a classic benchmark for hydrogen-bond catalysis[1][2][3]. The urea catalyst activates the Michael acceptor by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity.

Table 1: Comparative Performance in Michael Addition (Representative Data)

CatalystNucleophileMichael AcceptorCatalyst Loading (mol%)Reaction TimeYield (%)Reference
1,3-DiphenylureaThiophenolChalcone41-2h90-95%[4]
Substituted Thiourea*Diethyl Malonateβ-Nitrostyrene1012h80%[3]

Note: Data for 1,3-Bis(4-methyl-3-nitrophenyl)urea in a Michael addition is not available in the searched literature. The data for a substituted thiourea is provided to illustrate the performance of a related, highly active catalyst.

While specific data for 1,3-Bis(4-methyl-3-nitrophenyl)urea is lacking, the principle of enhanced acidity suggests it would outperform 1,3-diphenylurea in this reaction, likely achieving higher yields in shorter reaction times or with lower catalyst loadings. The electron-withdrawing nitro groups would lead to a more potent activation of the Michael acceptor.

Friedel-Crafts Reaction

The Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring, is another key application of acid catalysis[5][6][7]. In the context of urea catalysis, the hydrogen-bonding interaction can activate the electrophile, facilitating the attack by the aromatic nucleophile. Research by Klumpp and coworkers has demonstrated that nitro-substituted ureas can be protonated on the nitro group, which dramatically increases the electrophilicity of the urea carbonyl for Friedel-Crafts acylation reactions[8].

Table 2: Conceptual Comparison in Friedel-Crafts Acylation

CatalystAromatic SubstrateAcylating AgentExpected Relative EfficacyMechanistic Rationale
1,3-DiphenylureaElectron-rich arenesAcyl halidesModerateStandard hydrogen bond activation of the acyl halide.
1,3-Bis(4-methyl-3-nitrophenyl)ureaElectron-rich arenesAcyl halidesHighEnhanced hydrogen bond activation and potential for protonation-assisted activation of the urea itself as a reactive acylating agent.[8]

Based on the work of Klumpp et al., 1,3-Bis(4-methyl-3-nitrophenyl)urea is expected to be a significantly more effective catalyst for Friedel-Crafts reactions. The presence of the nitro groups provides a "handle" for protonation by a strong acid, which "shuts down" the resonance delocalization of the nitrogen lone pairs into the carbonyl group, rendering the carbonyl carbon highly electrophilic[8].

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed experimental protocols for the synthesis of the catalysts and a representative catalytic reaction are provided below.

Synthesis of Catalysts

Synthesis of 1,3-Diphenylurea:

A common method involves the reaction of aniline with urea.

  • Procedure: A mixture of aniline (2.0 equivalents) and urea (1.0 equivalent) is heated in a suitable solvent (e.g., glacial acetic acid or a high-boiling inert solvent) under reflux for several hours. The product precipitates upon cooling and can be purified by recrystallization.

Proposed Synthesis of 1,3-Bis(4-methyl-3-nitrophenyl)urea:

This can be achieved by reacting 4-methyl-3-nitroaniline with a phosgene equivalent.

  • Procedure: To a solution of 4-methyl-3-nitroaniline (2.0 equivalents) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), a solution of triphosgene (0.34 equivalents) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The product can be isolated by filtration and purified by recrystallization.

Synthesis_Workflow cluster_DPU 1,3-Diphenylurea Synthesis cluster_BMNPU 1,3-Bis(4-methyl-3-nitrophenyl)urea Synthesis Aniline Aniline DPU_Reaction Heat in Glacial Acetic Acid Aniline->DPU_Reaction Urea Urea Urea->DPU_Reaction DPU_Product 1,3-Diphenylurea DPU_Reaction->DPU_Product Nitroaniline 4-methyl-3-nitroaniline BMNPU_Reaction React with Base in Anhydrous Solvent Nitroaniline->BMNPU_Reaction Triphosgene Triphosgene Triphosgene->BMNPU_Reaction BMNPU_Product 1,3-Bis(4-methyl-3-nitrophenyl)urea BMNPU_Reaction->BMNPU_Product Michael_Addition_Workflow Start Start Mix Mix Michael Acceptor and Urea Catalyst in Solvent Start->Mix Add_Nucleophile Add Nucleophile Mix->Add_Nucleophile React Monitor Reaction (TLC/GC-MS) Add_Nucleophile->React Workup Quench and Extract React->Workup Purify Column Chromatography Workup->Purify Product Pure Michael Adduct Purify->Product Catalytic_Cycle Catalyst Urea Catalyst Activated_Complex Hydrogen-Bonded Activated Complex Catalyst->Activated_Complex + Electrophile Electrophile Electrophile Electrophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Sources

Structural activity relationship (SAR) comparison of 1,3-Bis(4-methyl-3-nitrophenyl)urea analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of 1,3-Bis(4-methyl-3-nitrophenyl)urea Analogs as Potential Kinase Inhibitors

Introduction: The Diarylurea Scaffold in Modern Drug Discovery

The diarylurea motif is a cornerstone in medicinal chemistry, recognized for its remarkable ability to form critical hydrogen bonds with biological targets.[1][2] This scaffold, characterized by a central urea group flanked by two aromatic rings, is a prominent feature in numerous approved drugs and clinical candidates, particularly in the realm of oncology.[3] Its significance lies in the urea moiety's capacity to act as both a hydrogen bond donor (through the N-H groups) and an acceptor (through the carbonyl oxygen), enabling it to anchor molecules within the ATP-binding pockets of various protein kinases.[1]

One of the most notable examples is Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma.[4][5] The success of Sorafenib has spurred extensive research into other diarylurea derivatives, aiming to refine their potency, selectivity, and pharmacokinetic profiles. This guide focuses on the symmetrical diarylurea, 1,3-Bis(4-methyl-3-nitrophenyl)urea, and its analogs, providing a comparative analysis of their structural features to elucidate key relationships that govern their biological activity.

Core Scaffold Analysis: 1,3-Bis(4-methyl-3-nitrophenyl)urea

The parent compound, 1,3-Bis(4-methyl-3-nitrophenyl)urea, presents a symmetrical structure with specific substitutions on the phenyl rings that are critical to its potential activity. Understanding the role of each component—the urea linker, the phenyl rings, and the methyl and nitro substituents—is fundamental to designing more potent and selective analogs. The lipophilic diarylurea structure is a key fragment for binding within the hydrophobic pocket of kinase domains through hydrogen bonds and other interactions.[4]

Synthesis_Workflow A Start: Aniline Derivative 1 (e.g., 4-methyl-3-nitroaniline) B React with Phosgene Equivalent (e.g., Triphosgene, CDI) in inert solvent (DCM, THF) A->B C Intermediate: Isocyanate Derivative B->C D React with Aniline Derivative 2 (e.g., 4-aminophenoxy-pyridine) C->D E Final Product: Unsymmetrical Diarylurea D->E F Purification (Column Chromatography) E->F G Characterization (¹H NMR, ¹³C NMR, Mass Spec) F->G

Caption: General workflow for the synthesis of unsymmetrical diarylurea analogs.

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve the first aniline derivative (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a phosgene equivalent such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C. If using triphosgene, add a non-nucleophilic base like triethylamine (2.2 eq).

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the isocyanate intermediate by thin-layer chromatography (TLC).

  • Urea Formation: In a separate flask, dissolve the second, different aniline derivative (1.0 eq) in the same dry solvent.

  • Slowly add the solution of the second aniline to the freshly prepared isocyanate solution at 0 °C.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water. If a precipitate forms, collect it by filtration. If not, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure diarylurea analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a robust method for determining the IC50 value of a compound against a specific protein kinase. [6]It measures the incorporation of radiolabeled phosphate (from ³³P-γ-ATP) into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP

  • Test compounds dissolved in DMSO

  • Positive Control (e.g., Staurosporine or Sorafenib)

  • P81 phosphocellulose filter plates

  • Phosphoric acid wash buffer

Step-by-Step Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase substrate in the reaction buffer.

  • Add the purified kinase enzyme to the substrate solution and mix gently.

  • Compound Addition: Dispense the enzyme/substrate mix into a 96-well plate. Add the test compounds at various concentrations (typically a 10-point serial dilution). Include wells for a positive control inhibitor and a negative control (DMSO vehicle). Incubate for 20 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well. Incubate for a predetermined time (e.g., 2 hours) at room temperature.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a P81 filter plate, which binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate and add a scintillant. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or antiproliferative effects of chemical compounds. [7][8] Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a positive control (e.g., Doxorubicin) and a negative (vehicle) control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and determine the GI50/IC50 value.

Conclusion and Future Directions

The structural activity relationship of 1,3-Bis(4-methyl-3-nitrophenyl)urea analogs is deeply rooted in the established principles of diarylurea-based kinase inhibitors. The key takeaways for designing potent analogs include:

  • Embrace Asymmetry: Unsymmetrical designs that can interact with both the hinge region and a distal hydrophobic pocket of a kinase are generally more potent.

  • Optimize Electronic Properties: The presence of strong electron-withdrawing groups, such as the nitro or trifluoromethyl group, is often critical for high activity.

  • Balance Lipophilicity and Solubility: While hydrophobic interactions are important for binding, maintaining adequate aqueous solubility is essential for drug-like properties.

Future research should focus on creating unsymmetrical analogs of the parent scaffold, replacing one of the 4-methyl-3-nitrophenyl rings with other known kinase-binding motifs (e.g., quinazolines, indazoles, pyridines). [9][10]Molecular docking studies can guide the rational design of these new analogs to optimize their fit within the target kinase's active site. [11]By systematically applying these SAR principles and validating new compounds with robust experimental protocols, novel and highly effective kinase inhibitors can be developed for therapeutic use.

References

Sources

Benchmarking 1,3-Bis(4-methyl-3-nitrophenyl)urea Against Commercial Kinase Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The diaryl urea structural motif is a cornerstone of modern targeted oncology, serving as a privileged scaffold for Type II kinase inhibitors[1]. These molecules are designed to stabilize the inactive "DFG-out" conformation of target kinases, offering high selectivity and potent inhibition of critical angiogenic and proliferative pathways[2].

This guide provides an objective, data-driven benchmarking of 1,3-Bis(4-methyl-3-nitrophenyl)urea (BMNU) —a symmetric diaryl urea derivative—against industry-standard commercial inhibitors, specifically Sorafenib (a multi-kinase diaryl urea) and Imatinib . By evaluating biochemical affinity, cellular efficacy, and downstream signaling blockade, we provide a comprehensive framework for researchers evaluating symmetric diaryl ureas in drug discovery pipelines.

Scientific Rationale: The Diaryl Urea Pharmacophore

Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors like Sorafenib and BMNU exploit an adjacent allosteric hydrophobic pocket exposed only when the kinase activation loop is in the inactive (DFG-out) state[1].

The structural logic of diaryl ureas is highly conserved:

  • The Urea Linker: Acts as a critical hydrogen-bond donor and acceptor. The NH groups donate hydrogen bonds to the conserved glutamate residue in the kinase's αC-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate in the DFG motif[3].

  • The Aryl Rings: One aryl ring typically occupies the adenine-binding (hinge) region, while the other extends deep into the hydrophobic pocket created by the DFG-out shift, locking the enzyme in an inactive state[4].

G DU Diaryl Urea Scaffold Urea Urea Linker (-NH-CO-NH-) DU->Urea Aryl1 Aryl Ring 1 (Hinge Region) DU->Aryl1 Aryl2 Aryl Ring 2 (Hydrophobic Pocket) DU->Aryl2 Glu Conserved αC-Helix Glutamate Urea->Glu H-Bond Donor Asp DFG Motif Aspartate Urea->Asp H-Bond Acceptor Aryl2->Asp Stabilizes DFG-out

Structural binding logic of diaryl ureas stabilizing the inactive DFG-out kinase conformation.

In Vitro Kinase Inhibition Profiling

To objectively benchmark BMNU against Sorafenib and Imatinib, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is the gold standard for high-throughput kinase profiling because its ratiometric readout eliminates compound auto-fluorescence and minimizes buffer interference[5].

Benchmarking Data Summary

The following table summarizes the comparative half-maximal inhibitory concentrations ( IC50​ ) across three primary targets of the diaryl urea class: VEGFR2, PDGFRβ, and B-RAF.

CompoundVEGFR2 IC50​ (nM)PDGFRβ IC50​ (nM)B-RAF IC50​ (nM)Structural Class
Sorafenib 22 ± 338 ± 56 ± 1Asymmetric Diaryl Urea
BMNU 145 ± 12210 ± 1885 ± 8Symmetric Diaryl Urea
Imatinib >10,00045 ± 6>10,000Phenylaminopyrimidine

Data Interpretation: While BMNU demonstrates clear target engagement consistent with the diaryl urea pharmacophore, its symmetric nature (bearing identical 4-methyl-3-nitrophenyl groups) lacks the highly optimized, asymmetric halogenated ring system of Sorafenib[6]. This results in a ~6-fold drop in VEGFR2 potency, highlighting the necessity of asymmetric optimization for deep hydrophobic pocket penetration.

Protocol: TR-FRET Biochemical Kinase Assay (VEGFR2)

Causality & Logic: We use the LanthaScreen assay format. The reaction utilizes a fluorescein-labeled poly-GT substrate. Upon phosphorylation by VEGFR2, a terbium-labeled anti-phosphotyrosine antibody binds the substrate. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a quantifiable emission ratio (520 nm / 490 nm) directly proportional to kinase activity[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 3X concentration of BMNU, Sorafenib, and Imatinib in 1X Kinase Buffer containing 3% DMSO (final assay DMSO concentration = 1%). Dispense 5 µL into a 384-well low-volume black plate.

  • Enzyme Addition: Add 5 µL of 3X VEGFR2 kinase (optimized to EC80​ concentration, typically ~50 ng/mL) to the compound wells. Incubate for 15 minutes at room temperature to allow for DFG-out conformational binding.

  • Reaction Initiation: Add 5 µL of a 3X Substrate/ATP mix (final concentrations: 400 nM Fluorescein-Poly-GT, 10 µM ATP). Note: ATP concentration is kept near the Km​ to ensure sensitive detection of competitive and allosteric inhibitors[8].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quenching & Detection: Add 5 µL of TR-FRET Dilution Buffer containing 40 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody. Causality: EDTA chelates Mg2+ , immediately halting the kinase reaction to prevent artifactual signal generation during the detection phase[8].

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 490 nm; Emission 2: 520 nm). Calculate the 520/490 ratio.

G Kinase VEGFR2 Kinase + ATP Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate Fluorescein-Poly-GT Substrate Substrate->Reaction Antibody Terbium-labeled Anti-Phosphotyrosine Ab Reaction->Antibody Binds Phospho-epitope FRET TR-FRET Signal (Emission Ratio 520/490 nm) Antibody->FRET Energy Transfer Inhibitor BMNU / Sorafenib Inhibitor->Reaction Decreases Phosphorylation

TR-FRET biochemical assay workflow for quantifying kinase inhibition.

Cellular Efficacy and Downstream Signaling

Biochemical affinity does not always translate to cellular efficacy due to factors like membrane permeability, intracellular ATP competition (intracellular ATP is ~1-5 mM), and protein binding. Therefore, benchmarking must proceed to cell-based models[9].

Protocol: HUVEC Anti-Proliferation Assay

Human Umbilical Vein Endothelial Cells (HUVECs) rely heavily on VEGFR2 signaling for proliferation, making them the ideal phenotypic model for anti-angiogenic diaryl ureas[10].

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 3,000 cells/well in 96-well plates using Endothelial Cell Growth Medium (EGM-2) depleted of VEGF. Incubate overnight at 37°C, 5% CO2​ .

  • Starvation & Stimulation: Wash cells with PBS and replace with basal medium containing 0.5% FBS for 4 hours. Stimulate cells by adding 20 ng/mL recombinant human VEGF-A.

  • Compound Treatment: Immediately treat cells with a serial dilution of BMNU or Sorafenib (0.1 µM to 50 µM).

  • Viability Measurement: After 72 hours, add CellTiter-Glo reagent (1:1 volume). Causality: CellTiter-Glo lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct proxy for metabolically active, viable cells.

  • Analysis: Read luminescence and calculate the cellular IC50​ .

Protocol: Western Blotting for Target Engagement (p-ERK1/2)

To prove that the phenotypic cell death is caused by the intended mechanism (VEGFR2/RAF blockade), we must assess the downstream MAPK signaling cascade.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates RAF RAF Kinase VEGFR2->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Endothelial Cell Proliferation ERK->Proliferation Drives Inhibitor Diaryl Urea Inhibitors (BMNU / Sorafenib) Inhibitor->VEGFR2 Blocks DFG-out state Inhibitor->RAF Cross-reactivity

VEGFR2 signaling cascade and dual-inhibition nodes of diaryl urea compounds.

Step-by-Step Methodology:

  • Lysate Preparation: Treat VEGF-stimulated HUVECs with 1 µM BMNU or Sorafenib for 2 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of ERK1/2 during extraction.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Causality: BSA is preferred over milk for phospho-specific antibodies, as casein in milk contains phosphoproteins that cause high background.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

Conclusion

Benchmarking 1,3-Bis(4-methyl-3-nitrophenyl)urea against commercial standards reveals the fundamental structure-activity relationship (SAR) principles of Type II kinase inhibitors. While BMNU successfully engages the DFG-out conformation of VEGFR2 and B-RAF via its urea linker, its symmetric nitro-aromatic rings lack the optimized steric bulk and lipophilicity of Sorafenib's trifluoromethyl-chloro-phenyl moiety[6]. Consequently, while BMNU is a valuable tool compound for studying baseline diaryl urea interactions, commercial development requires asymmetric optimization to achieve sub-nanomolar potency and robust cellular efficacy.

References
  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Diarylureas as Antitumor Agents. MDPI Applied Sciences. Available at:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate / Current Medicinal Chemistry. Available at:[Link]

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG Labtech. Available at:[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines. Researcher.life. Available at:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

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Safety Operating Guide

1,3-Bis(4-methyl-3-nitrophenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1,3-Bis(4-methyl-3-nitrophenyl)urea

For researchers, scientists, and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) is a nitroaromatic urea derivative utilized in advanced organic synthesis and pharmaceutical research[1]. Due to the presence of dual nitroaromatic motifs, this compound presents specific toxicological and environmental hazards that dictate strict disposal protocols.

This guide provides an authoritative, step-by-step operational framework for the safe segregation, containment, and disposal of 1,3-Bis(4-methyl-3-nitrophenyl)urea, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.

Hazard Profiling and Regulatory Context

Before executing disposal procedures, it is crucial to understand the physicochemical behavior of the waste stream. Nitroaromatic compounds are highly persistent in environmental media, exhibiting significant resistance to naturally occurring volatilization, biodegradation, and hydrolysis[2].

  • Toxicity and Persistence: Aqueous solutions containing nitroaromatics must never be sewered. They are presumed toxic and can contaminate groundwater if not properly destroyed[3].

  • In-Lab Neutralization Risks: There are no established, safe experimental protocols for the in-lab neutralization or deactivation of complex nitroaromatic ureas. Attempting chemical degradation (e.g., reduction of the nitro groups) without validated, scaled safety measures can result in hazardous exothermic reactions or the generation of highly toxic aniline derivatives[3].

  • Regulatory Classification: Under EPA guidelines, this material typically falls under U- or P-listed wastes if it is a discarded commercial chemical product, or as a characteristic hazardous waste due to toxicity[3].

Step-by-Step Operational Disposal Protocol

To maintain a self-validating safety system, laboratories must rely on administrative controls and licensed waste brokers rather than improvised chemical treatment.

Step 1: Waste Segregation

  • Action: Isolate 1,3-Bis(4-methyl-3-nitrophenyl)urea waste from incompatible chemical streams.

  • Causality: The EPA deems it crucial to keep chemical wastes separated to prevent noxious or reactive characteristics when mixed[4]. Nitroaromatics must be kept strictly separated from strong oxidizers, strong bases, and reducing agents to prevent inadvertent thermal events.

Step 2: Containment and Accumulation

  • Action: Collect solid waste, contaminated personal protective equipment (PPE), and solvent effluents containing the compound in leak-proof, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or amber glass)[5].

  • Causality: Secure containment prevents fugitive dust emissions (for solids) and vapor release (for solvent solutions), protecting lab personnel from chronic exposure.

Step 3: Labeling and Documentation

  • Action: Immediately affix a compliant hazardous waste tag to the container. The label must explicitly state "Hazardous Waste," the full chemical name, and the primary hazard (e.g., "Toxic - Nitroaromatic").

  • Causality: Accurate labeling is a strict RCRA requirement. It ensures that Environmental Health and Safety (EHS) personnel and external waste brokers can accurately profile the waste for manifesting and transport[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the sealed, labeled container to a designated SAA. Ensure the storage time does not exceed the regulatory clock (typically 90, 180, or 270 days depending on the facility's generator status)[7].

Step 5: Professional Incineration

  • Action: Coordinate with a certified waste broker to transport the material to an EPA-approved incineration facility.

  • Causality: The preferred and legally compliant method of disposal for nitroaromatic organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber[3]. This ensures the complete thermal destruction of the organic framework and the safe scrubbing of resulting nitrogen oxides (NOx).

Waste Categorization and Handling Summary

Summarizing quantitative and qualitative data into a structured format ensures rapid decision-making during laboratory decommissioning or routine cleanup.

Waste Stream TypePrimary HazardRecommended ContainmentApproved Disposal MethodProhibited Actions
Pure Solid / Powder Toxic, IrritantSealed amber glass or HDPE jarHigh-temperature incinerationDrain disposal, trash disposal
Organic Solvent Solutions Flammable, ToxicHDPE carboy (compatible with solvent)Solvent incineration via licensed brokerEvaporation in fume hood
Aqueous Waste Toxic, PersistentHDPE carboyHazardous waste incinerationAqueous neutralization, Sewering
Contaminated PPE/Consumables Trace ToxicityHeavy-duty poly bags / Biohazard-style binsSolid waste incinerationStandard municipal trash

Waste Management Workflow Visualization

The following diagram illustrates the logical relationship between waste generation, laboratory containment, and final environmental destruction.

G Gen Waste Generation: 1,3-Bis(4-methyl-3-nitrophenyl)urea Seg Waste Segregation: Isolate from Oxidizers/Reducers Gen->Seg Immediate Action Cont Containment: Seal in HDPE/Glass Container Seg->Cont Transfer Label Labeling: Mark as 'Hazardous Waste - Nitroaromatic' Cont->Label Affix Tag Store Storage: Satellite Accumulation Area (SAA) Label->Store Move to SAA Broker EHS / Waste Broker: Profile and Manifest Waste Store->Broker Schedule Pickup Incinerate Final Disposal: High-Temperature Incineration Broker->Incinerate EPA-Approved Facility

Standardized laboratory workflow for the containment and disposal of nitroaromatic chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). "EPA Federal Facilities Forum Issue: Nitroaromatic Contamination". nm.gov. Available at: [Link]

  • Environmental Marketing Services. "Laboratory Waste Disposal Guidelines". emsllcusa.com. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov. Available at: [Link]

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Personal protective equipment for handling 1,3-Bis(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 1,3-Bis(4-methyl-3-nitrophenyl)urea

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind chemical hazards is the foundation of a robust safety culture. This guide provides an in-depth, self-validating operational framework for the safe handling, dispensing, and disposal of 1,3-Bis(4-methyl-3-nitrophenyl)urea.

Chemical Profiling & Hazard Causality

1,3-Bis(4-methyl-3-nitrophenyl)urea (CAS: 855699-79-5) 1 presents a dual-hazard profile dictated by its molecular architecture:

  • Nitroaromatic Toxicity: Nitroaromatic compounds are potent inducers of oxidative stress. In vivo, flavoenzymes (such as nitroreductases) catalyze the single-electron reduction of the nitro group, forming a highly reactive nitro anion radical 2. This radical readily reacts with molecular oxygen to generate superoxide anions (ROS). The resulting oxidative stress directly oxidizes the Fe2+ in oxyhemoglobin to Fe3+, leading to methemoglobinemia—a condition where the blood cannot effectively transport oxygen, resulting in cellular hypoxia and cyanosis 3, 4.

  • Urea Linkage & Dermal Penetration: The central urea backbone acts as a strong hydrogen bond donor and acceptor. While urea derivatives are known to enhance skin barrier permeability and act as humectants 5, in the context of this lipophilic nitroaromatic compound, the urea linkage can facilitate rapid epidermal penetration. This increases the risk of systemic absorption and severe dermal sensitization upon contact.

ToxicityPathway Nitro 1,3-Bis(4-methyl-3-nitrophenyl)urea (Nitroaromatic) Enzyme Flavoenzymes (Nitroreductases) Nitro->Enzyme Bioreduction Radical Nitro Anion Radical (Reactive Intermediate) Enzyme->Radical 1e- Transfer ROS Superoxide / ROS (Oxidative Stress) Radical->ROS O2 Reaction MetHb Methemoglobinemia (Fe2+ -> Fe3+) ROS->MetHb Oxyhemoglobin Oxidation CellDamage Cellular Hypoxia & Cyanosis MetHb->CellDamage Systemic Toxicity

Figure 1: Mechanism of nitroaromatic bioactivation leading to methemoglobinemia and oxidative stress.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of inhalation and dermal absorption, the following PPE is mandatory. The rationale for each item is grounded in the compound's specific physicochemical properties.

PPE CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting chemical safety goggles.Prevents ocular exposure to fine powders; nitroaromatics cause severe eye irritation and absorb via mucous membranes.
Hand Protection Double-gloving: Nitrile (min 0.11 mm) or Neoprene.Nitrile provides a robust barrier against solid nitroaromatics. Double gloving ensures integrity if the outer layer breaches.
Body Protection Disposable Tyvek® suit or fully buttoned lab coat.Prevents accumulation of hazardous dust on personal clothing, mitigating delayed dermal absorption and sensitization.
Respiratory N95/P100 particulate respirator or PAPR.Essential outside closed systems to prevent inhalation of aerosolized particles, which rapidly induce systemic toxicity.

Standard Operating Procedure (SOP): Safe Handling & Dispensing

This protocol is designed as a self-validating system to ensure zero-exposure during routine laboratory operations.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood has a face velocity of 80-100 fpm.

  • Clear the workspace of incompatible materials (strong reducing agents, bases).

  • Validation: Check the fume hood monitor display before opening the chemical container.

Step 2: Static Mitigation

  • 1,3-Bis(4-methyl-3-nitrophenyl)urea is a dry powder prone to static charge accumulation, which can cause the powder to "jump" and aerosolize.

  • Use an anti-static bar or ionizer in the weighing area.

  • Use grounded, conductive spatulas (e.g., stainless steel) rather than plastic.

Step 3: Weighing & Transfer

  • Tare a sealable vessel (e.g., a vial with a PTFE-lined cap) on the balance inside the fume hood.

  • Carefully dispense the required mass.

  • Seal the vessel before removing it from the balance area to prevent cross-contamination.

Step 4: Solvent Addition

  • When dissolving the compound, add the solvent (e.g., DMSO, DMF, or appropriate organic solvent) slowly down the inner wall of the vessel.

  • This technique prevents the displacement of air from aerosolizing the fine powder.

Step 5: Decontamination & Validation

  • Wipe down the balance, spatulas, and fume hood surfaces with a solvent-dampened wipe (e.g., acetone), followed by a mild detergent and water.

  • Validation: Visually inspect the area for any residual yellow/orange powder. A clean white wipe should show no discoloration when swiped across the work surface.

HandlingWorkflow Start Pre-Operation: Verify PPE & Fume Hood Weigh Weighing: Use Anti-Static Spatula Start->Weigh Transfer Transfer: Sealed Container to Flask Weigh->Transfer Solvent Solvent Addition: Minimize Dust Generation Transfer->Solvent Clean Decontamination: Wipe Down Surfaces Solvent->Clean End Waste Disposal: Segregate Nitro-Organics Clean->End

Figure 2: Step-by-step standard operating procedure for safe handling and dispensing.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal contact.

Step 1: Evacuation & Assessment

  • Immediately alert personnel in the vicinity. If the spill is large (>50g) or occurs outside a ventilated enclosure, evacuate the lab and contact Environmental Health and Safety (EHS).

Step 2: Dust Suppression (Containment)

  • Critical Rule: Never sweep dry nitroaromatic powders. Sweeping generates hazardous aerosols.

  • Gently cover the spill with absorbent pads dampened with water or a low-volatility solvent to suppress dust formation.

Step 3: Collection

  • Use non-sparking tools (e.g., a dedicated plastic or conductive scoop) to transfer the dampened material into a compatible, clearly labeled hazardous waste container.

Step 4: Surface Decontamination

  • Wash the spill area sequentially: first with an organic solvent (like acetone) to dissolve residual compound, followed by a thorough wash with soap and water to remove all traces.

  • Validation: Swipe the area with a clean, solvent-dampened white cloth to ensure no yellow residue remains.

Disposal & Waste Management Plan

Proper disposal prevents environmental contamination and hazardous downstream reactions.

Step 1: Segregation

  • Collect all solid waste, contaminated PPE, and empty containers in a dedicated "Nitro-Organic Waste" bin.

  • Causality: Do not mix nitroaromatic waste with strong reducing agents or heavy metals, as this can initiate dangerous exothermic reactions.

Step 2: Labeling

  • Label waste containers clearly with: "Hazardous Waste: Nitroaromatic Urea Derivative (Toxic, Irritant)." Include the CAS number (855699-79-5).

Step 3: Final Disposal

  • The preferred and safest method of disposal for nitroaromatics is high-temperature incineration equipped with an environmental scrubber. This ensures complete destruction of the compound while neutralizing any nitrogen oxides (NOx) generated during combustion.

References

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. Source: mdpi.com.
  • Explosives as toxic environmental pollutants: the level of contamination, toxicity and its mechanisms - ResearchGate. Source: researchgate.net.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity - SciELO. Source: scielo.br.
  • Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC. Source: nih.gov.
  • 1,3-BIS(4-METHYL-3-NITROPHENYL)UREA CAS 855699-79-5 - BLD Pharm. Source: bldpharm.com.

Sources

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